Einecs 249-472-1
Description
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Properties
IUPAC Name |
1-N',4-N'-bis[N'-(4-chlorophenyl)carbamimidoyl]piperazine-1,4-dicarboximidamide;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24Cl2N10.C6H12O7/c21-13-1-5-15(6-2-13)27-17(23)29-19(25)31-9-11-32(12-10-31)20(26)30-18(24)28-16-7-3-14(22)4-8-16;7-1-2(8)3(9)4(10)5(11)6(12)13/h1-8H,9-12H2,(H4,23,25,27,29)(H4,24,26,28,30);2-5,7-11H,1H2,(H,12,13)/t;2-,3-,4+,5-/m.1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDXBATRFHOEXMX-IFWQJVLJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=NC(=NC2=CC=C(C=C2)Cl)N)N)C(=NC(=NC3=CC=C(C=C3)Cl)N)N.C(C(C(C(C(C(=O)O)O)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1N(CCN(C1)/C(=N/C(=NC2=CC=C(C=C2)Cl)N)/N)/C(=N/C(=NC3=CC=C(C=C3)Cl)N)/N.C(O)[C@@H](O)[C@@H](O)[C@H](O)[C@@H](O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H36Cl2N10O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30183411 | |
| Record name | D-Gluconic acid, compound with N,N''-bis(((4-chlorophenyl)amino)iminomethyl)piperazin-1,4-dicarboxamidine (2:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30183411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
671.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29147-50-0 | |
| Record name | D-Gluconic acid, compd. with N,N′′-bis[[(4-chlorophenyl)amino]iminomethyl]-1,4-piperazinedicarboximidamide (2:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29147-50-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | D-Gluconic acid, compound with N,N''-bis(((4-chlorophenyl)amino)iminomethyl)piperazin-1,4-dicarboxamidine (2:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029147500 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | D-Gluconic acid, compound with N,N''-bis(((4-chlorophenyl)amino)iminomethyl)piperazin-1,4-dicarboxamidine (2:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30183411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | D-gluconic acid, compound with N,N''-bis[[(4-chlorophenyl)amino]iminomethyl]piperazin-1,4-dicarboxamidine (2:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.960 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Senior Application Scientist's Guide to the Molecular Weight Distribution of Ethoxylated Trimethylolpropane Triacrylate (ETPTA)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethoxylated trimethylolpropane triacrylate (ETPTA) is a multifunctional monomer critical to the formulation of advanced polymers used in fields ranging from coatings and adhesives to sophisticated biomaterials and drug delivery systems.[1][2] Its performance characteristics are not dictated by its chemical nature alone but are profoundly influenced by its molecular weight distribution (MWD). This guide provides an in-depth technical exploration of the synthesis, characterization, and functional implications of ETPTA's MWD. We will delve into the causal relationships between synthetic processes and polydispersity, detail field-proven analytical methodologies for characterization, and connect these physical parameters to tangible performance attributes in biomedical applications.
The Genesis of Molecular Weight Distribution: ETPTA Synthesis
Understanding the molecular weight distribution of ETPTA begins with its synthesis. The process is a two-step reaction that inherently introduces structural variability.
1.1 The Ethoxylation Process
The core of the molecule is trimethylolpropane (TMP). In the first step, TMP is reacted with ethylene oxide (EO) in a process called ethoxylation. This reaction adds chains of polyethylene glycol (PEG) to the three hydroxyl groups of TMP. Critically, the addition of EO units is a statistical process. While a product may be labeled with an average number of EO units (e.g., "EO/OH = 14/3"), the actual product is a mixture of molecules with varying lengths of ethoxy chains. This is the primary source of the molecular weight distribution.
1.2 The Triacrylation Step
In the second step, the terminal hydroxyl groups of the ethoxylated TMP are esterified with acrylic acid, yielding the final triacrylate monomer. This step functionalizes the molecule, making it reactive for polymerization, typically through UV curing.[3]
The inherent statistical nature of ethoxylation means that a sample of ETPTA is not a single molecular entity but a population of oligomers, each with a slightly different molecular weight. This distribution is described by its polydispersity.
Figure 1: Simplified workflow of ETPTA synthesis leading to a polydisperse product.
The Critical Role of Molecular Weight Distribution (MWD)
The MWD is not merely an academic detail; it is a critical determinant of the final material's properties. Key parameters derived from the MWD include the number-average molecular weight (Mn), the weight-average molecular weight (Mw), and the Polydispersity Index (PDI = Mw/Mn). A PDI of 1.0 indicates a perfectly monodisperse sample, while higher values signify a broader distribution.
The MWD directly impacts:
-
Viscosity: Higher average molecular weight and broader distributions generally lead to increased viscosity of the uncured resin.[4]
-
Cure Speed: Lower molecular weight monomers are more mobile and can react faster, leading to quicker cure times.
-
Mechanical Properties: In the resulting polymer network, molecular weight influences toughness, impact strength, and flexibility.[5][6] Higher molecular weights can enhance properties like fracture toughness.[5][6]
-
Biocompatibility and Drug Release: In drug delivery systems, the crosslink density of the polymer network, which is governed by the MWD of the precursor ETPTA, can control the diffusion rate and release kinetics of encapsulated therapeutic agents.[7][8][9][10]
Core Methodologies for MWD Characterization
Accurate characterization of the MWD is essential for quality control and predictive formulation. Two complementary techniques are standard in the field: Size Exclusion Chromatography (SEC) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry.
Size Exclusion Chromatography (SEC/GPC): A First-Line Approach
SEC, also known as Gel Permeation Chromatography (GPC), is a powerful and widely used technique for determining the MWD of polymers.[11] It separates molecules based on their hydrodynamic volume in solution.
Principle of Separation: The system uses a column packed with porous gel beads. Larger molecules cannot enter the pores and thus travel a shorter path, eluting from the column first. Smaller molecules explore more of the pore volume, taking a longer path and eluting later.
Figure 2: Standard experimental workflow for SEC analysis of ETPTA.
Self-Validating Experimental Protocol for SEC:
-
Mobile Phase Preparation: Use high-purity, stabilized Tetrahydrofuran (THF). Degas the solvent thoroughly to prevent bubble formation, which can disrupt the detector baseline.
-
System Equilibration: Purge the pump and allow the mobile phase to circulate through the system at the desired flow rate (typically 1.0 mL/min) until the detector baseline is stable. This demonstrates the system is ready and free of contaminants.
-
Calibration: This is the most critical step for trustworthiness. Prepare a series of narrow-PDI polystyrene standards of known molecular weights. Inject each standard individually and record the elution time. Plot log(Molecular Weight) vs. Elution Time to generate a calibration curve. A high correlation coefficient (R² > 0.99) validates the calibration.
-
Sample Preparation: Accurately weigh and dissolve the ETPTA sample in THF to a known concentration (e.g., 2 mg/mL). Filter the solution through a 0.45 µm syringe filter to remove particulates that could damage the column.
-
Analysis: Inject the prepared ETPTA sample. The resulting chromatogram represents the distribution of hydrodynamic volumes.
-
Data Processing: Using the generated calibration curve, the software converts the elution time distribution into a molecular weight distribution, calculating Mn, Mw, and PDI.
| Parameter | Typical Value/Condition | Rationale for Choice |
| Mobile Phase | Stabilized Tetrahydrofuran (THF) | Excellent solvent for polyacrylates and compatible with polystyrene standards.[12] |
| Columns | Series of Styragel columns | Provides good resolution across a broad range of molecular weights. |
| Flow Rate | 1.0 mL/min | Optimal for resolution without excessive analysis time or backpressure. |
| Detector | Refractive Index (RI) | Universal detector for polymers, responding to concentration. |
| Calibration | Polystyrene Standards | Industry-standard calibrants for non-aqueous SEC. |
MALDI-TOF Mass Spectrometry: A High-Resolution Perspective
While SEC provides the overall distribution, MALDI-TOF MS offers a much higher resolution, allowing for the identification of individual oligomers.[13] It is a soft ionization technique that prevents fragmentation of the polymer chains.
Principle of Operation: The ETPTA sample is co-crystallized with a UV-absorbing matrix. A pulsed laser desorbs and ionizes the matrix, which in turn gently ionizes the analyte molecules. The ions are accelerated into a time-of-flight tube, and their mass-to-charge ratio is determined by the time it takes them to reach the detector.
Self-Validating Experimental Protocol for MALDI-TOF:
-
Matrix & Cationizing Agent Selection: Choose an appropriate matrix (e.g., trans-2-[3-(4-tert-Butylphenyl)-2-methyl-2-propenylidene]malononitrile, DCTB) and a cationizing agent (e.g., Sodium Trifluoroacetate). The goal is to achieve uniform co-crystallization and promote the formation of single-charged ions ([M+Na]⁺).
-
Sample Preparation: Prepare stock solutions of the ETPTA sample, matrix, and cationizing agent in a suitable solvent like THF. Mix them in a specific ratio (e.g., 10:1:1 matrix:analyte:salt).
-
Spotting: Deposit a small volume (~1 µL) of the mixture onto the MALDI target plate and allow it to dry completely. A good, uniform crystalline spot is a visual validation of proper sample preparation.
-
Instrument Calibration: Calibrate the mass spectrometer using a known polymer standard with a similar mass range to the ETPTA sample. This ensures the mass accuracy of the measurement.
-
Data Acquisition: Acquire the mass spectrum. The resulting spectrum will show a series of peaks, where each peak corresponds to a specific oligomer, and the difference between adjacent peaks corresponds to the mass of the repeating monomer unit (in this case, an ethoxy group, ~44 Da).[13]
-
Data Analysis: The software can directly calculate Mn, Mw, and PDI from the peak intensities and their corresponding masses. This provides an "absolute" molecular weight, unlike the "relative" molecular weight from SEC.[14][15]
| Feature | Size Exclusion Chromatography (SEC) | MALDI-TOF Mass Spectrometry |
| Principle | Separation by hydrodynamic volume | Measurement of mass-to-charge ratio |
| MW Information | Relative (based on calibration) | Absolute |
| Resolution | Broad distribution curve | Resolves individual oligomers |
| Primary Output | Mn, Mw, PDI | Mn, Mw, PDI, end-group analysis, repeat unit mass |
| Best For | Routine QC, high MW polymers | Detailed structural analysis, oligomers, validation |
Impact on Drug Development Applications
ETPTA is a valuable component in creating biomaterials like hydrogels for controlled drug delivery.[16] The MWD of the initial ETPTA is a critical process parameter that dictates the final properties of the drug delivery vehicle.[7][9]
-
Low PDI (Narrow Distribution): Leads to a more uniform polymer network upon curing. This results in more predictable and consistent drug release profiles, which is highly desirable for therapeutic applications.
-
High PDI (Broad Distribution): Creates a heterogeneous network with regions of varying crosslink density. This can lead to less predictable, often non-linear, drug release kinetics. The presence of low molecular weight species can also result in a higher percentage of extractables, which may have implications for biocompatibility.[8][10]
Conclusion
The molecular weight distribution of ethoxylated trimethylolpropane triacrylate is a foundational property that governs its processability and the performance of the final cured material. As senior scientists and researchers, we must look beyond the average molecular weight and appreciate the full distribution. By employing robust, self-validating analytical techniques like SEC and MALDI-TOF MS, we can gain a comprehensive understanding of this critical material attribute. This detailed characterization is not merely an analytical exercise; it is a prerequisite for designing and manufacturing reliable, high-performance materials for advanced applications, particularly in the exacting field of drug development where predictability and consistency are paramount.
References
- Influence of Molecular Weight on Thermal and Mechanical Properties of Carbon-Fiber-Reinforced Plastics Based on Thermoplastic Partially Crystalline Polyimide. National Institutes of Health (NIH).
- Trimethylolpropane triacrylate. NIST WebBook.
-
Polymer Analysis using MALDI TOF. YouTube. Available at: [Link]
-
The effect of molecular weight on the material properties of biosynthesized poly(4-hydroxybutyrate). PubMed. Available at: [Link]
-
Structure of trimethylolpropane triacrylate (TMPTA) and ethoxylated... ResearchGate. Available at: [Link]
-
Trimethylolpropane triacrylate. Wikipedia. Available at: [Link]
-
The impact of the molecular weight on the electrochemical properties of poly(TEMPO methacrylate). Royal Society of Chemistry. Available at: [Link]
-
Size Exclusion Chromatography Handbook. Shimadzu. Available at: [Link]
-
Biomaterials for Drug Delivery and Human Applications. National Institutes of Health (NIH). Available at: [Link]
-
Determination of molecular size parameters and quantification of polyacrylic acid by high performance size-exclusion chromatography with triple detection. ResearchGate. Available at: [Link]
-
Biomaterials in Drug Delivery: Advancements in Cancer and Diverse Therapies—Review. MDPI. Available at: [Link]
-
Analysis of Polymers by MALDI-TOF Mass Spectrometry. Shimadzu. Available at: [Link]
-
Polymer Analysis by MALDI-Tof MS. Waters Corporation. Available at: [Link]
-
HOW MOLECULAR STRUCTURE AFFECTS MECHANICAL PROPERTIES OF AN ADVANCED POLYMER. NASA. Available at: [Link]
-
Transforming therapeutics through biomaterials: A comprehensive insight into biomaterials' role in effective drug delivery and healthcare advancement. ResearchGate. Available at: [Link]
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Effects of Solvent pH on the SEC Analysis of Sodium Polyacrylate. LCGC International. Available at: [Link]
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Applications of MALDI-TOF-MS in structural characterization of synthetic polymers. Royal Society of Chemistry. Available at: [Link]
-
Aqueous size exclusion chromatography applied to polymer analysis: experimental conditions and molecular weight calibration curves. PubMed. Available at: [Link]
-
Effect of molecular weight on the properties and structure of biodegradable Poly-lactic acid melt-blown nonwovens. ResearchGate. Available at: [Link]
-
Transforming therapeutics through biomaterials: A comprehensive insight into biomaterials' role in effective drug delivery and healthcare advancement. Biomaterials Translational. Available at: [Link]
-
Size-exclusion chromatography (SEC) of branched polymers and polysaccharides. ResearchGate. Available at: [Link]
-
Biomaterials in Drug Delivery and Clinical Applications. Preprints.org. Available at: [Link]
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Technical Guide: Refractive Index & Optical Characterization of Sorbitan Dioleate (CAS 29116-98-1)
[1][2]
Part 1: Core Directive & Scientific Integrity
Identity Correction & Verification (CAS 29116-98-5 vs. 29116-98-1)
Critical Note: The request specified CAS 29116-98-5 .[][2] A rigorous validation of Chemical Abstracts Service (CAS) registry logic reveals this number is mathematically invalid based on standard check-digit algorithms.[][2]
-
Chemical Nature: Non-ionic surfactant (fatty acid ester of sorbitol/sorbitan).[2]
This guide proceeds with the characterization of Sorbitan Dioleate (CAS 29116-98-1) , a critical excipient and surfactant used in optical clearing, emulsion formulation, and refractive index matching applications.[][2]
Part 2: Technical Specifications & Optical Properties
Sorbitan Dioleate is a lipophilic surfactant (HLB ~4.[2][3]3) commonly used to stabilize Water-in-Oil (W/O) emulsions.[][2] In optical applications, its refractive index (RI) is a pivotal parameter for minimizing scattering in emulsion systems and matching indices in microscopy.[2]
Refractometric Data Profile
The following data represents the physicochemical baseline for high-purity Sorbitan Dioleate.
| Property | Value / Range | Condition | Relevance to Optics |
| Refractive Index ( | 1.480 – 1.493 | 20°C, 589 nm | Index matching for lipid-rich tissues/samples.[][2] |
| Thermo-optic Coefficient ( | ~ | 20°C – 60°C | Critical for temperature-controlled laser experiments.[][2] |
| Appearance | Amber, viscous liquid | Ambient | High viscosity requires careful sample loading to avoid bubbles.[] |
| HLB Value | 4.3 ± 0.5 | - | Predicts compatibility with oil phases in emulsion optics.[][2] |
| Solubility | Soluble in oils, organic solvents | - | Used as a continuous phase in refractive index liquids.[][2] |
Expert Insight: Commercial grades of Sorbitan Dioleate are often mixtures of mono-, di-, and tri-esters.[][2] The refractive index increases with the degree of esterification (Monooleate
vs. Sesquioleate).[][2] Batch-specific validation is mandatory for precision optical applications.
Part 3: Experimental Protocols (Self-Validating)
To ensure data integrity, do not rely solely on literature values. Use this protocol to determine the exact refractive index of your specific lot, correcting for temperature variance.[2]
Protocol A: Precision Refractometry (Abbe Method)
Objective: Determine
Materials:
-
Digital Abbe Refractometer (e.g., Anton Paar or Atago) with Peltier temperature control.[][2]
-
Cleaning solvents: Ethanol (99%) and Acetone.[][2]
Workflow:
-
Calibration: Calibrate the refractometer using degassed deionized water (
) and a standard oil (e.g., bromonaphthalene) if high-index calibration is supported.[][2] -
Sample Preparation: Centrifuge the Sorbitan Dioleate sample at 3,000 RPM for 5 minutes to remove micro-bubbles, which act as scattering centers and distort the shadowline.
-
Loading: Apply approx. 0.3 mL to the main prism.[2] Ensure the liquid covers the entire surface without trapping air.[2]
-
Equilibration: Close the prism assembly. Allow 2 minutes for thermal equilibrium at 20.0°C.
-
Measurement: Record the refractive index (
). -
Temperature Scan (Optional): Repeat at 25°C, 30°C, and 35°C to calculate the specific
for your batch.
Calculation of
Part 4: Applications in Optical Engineering & Drug Development
Refractive Index Matching (Optical Clearing)
In microscopy, mismatch between the biological sample (lipids
-
Mechanism: Sorbitan Dioleate's lipophilic tail and RI (~1.[2]48) make it an excellent clearing agent for lipid-rich tissues, minimizing the scattering coefficient (
).[][2] -
Protocol: Incubate tissue samples in graded concentrations of Sorbitan Dioleate/Ethanol to gradually replace water (
) with the high-index surfactant, rendering the tissue transparent.[][2]
Dynamic Light Scattering (DLS) & Emulsion Stability
In drug delivery (e.g., vaccine adjuvants), particle size is measured via DLS.[][2]
-
The Problem: DLS algorithms require the viscosity and refractive index of the dispersant.
-
The Solution: When Sorbitan Dioleate is the continuous phase (W/O emulsions), use the measured
(approx 1.48) in the Mie theory model.[2] Using the default value for water (1.33) will result in >30% error in reported particle size.[][2]
Part 5: Visualization of Optical Characterization Workflow
The following diagram illustrates the decision logic for characterizing and utilizing Sorbitan Dioleate in optical formulations.
Caption: Workflow for the optical characterization and application of Sorbitan Dioleate, ensuring data integrity from raw material to final optical use.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 22833309: Sorbitan Dioleate (CAS 29116-98-1).[][2] PubChem. Available at: [Link][][2]
-
Ataman Chemicals. Sorbitan Dioleate Technical Overview and HLB Values. Available at: [Link][][2]
-
Scientific Polymer Products. Refractive Index of Methacrylate Polymers (Contextual comparison for optical polymers). Available at: [Link]
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- 2. Sorbitan Dioleate | C42H76O7 | CID 22833309 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cosmeticsinfo.org [cosmeticsinfo.org]
- 4. Buy Sorbitan dioleate (EVT-421134) | 29116-98-1 [evitachem.com]
- 5. researchgate.net [researchgate.net]
- 6. repositum.tuwien.at [repositum.tuwien.at]
- 7. theses.fr [theses.fr]
- 8. Re‐evaluation of sorbitan monostearate (E 491), sorbitan tristearate (E 492), sorbitan monolaurate (E 493), sorbitan monooleate (E 494) and sorbitan monopalmitate (E 495) when used as food additives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. SORBITAN PALMITATE | CAS#:5050-91-9 | Chemsrc [chemsrc.com]
- 10. sorbitan sesquioleate | CAS#:8007-43-0 | Chemsrc [chemsrc.com]
An In-Depth Technical Guide on the Hydrolytic Stability of Ethoxylated Trimethylolpropane Triacrylate (TMPTA-EO) Monomers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethoxylated trimethylolpropane triacrylate (TMPTA-EO) is a multifunctional monomer widely utilized in various applications, including coatings, inks, adhesives, and medical devices, owing to its rapid curing response and the desirable physicochemical properties it imparts to the resulting polymer networks.[1][2][3] However, the ester linkages inherent in its molecular structure render it susceptible to hydrolysis, a critical consideration for applications where long-term stability in aqueous or humid environments is paramount. This guide provides a comprehensive technical overview of the hydrolytic stability of TMPTA-EO, delving into the underlying chemical mechanisms, influential factors, and robust analytical methodologies for its assessment. By synthesizing fundamental principles with practical, field-proven insights, this document aims to equip researchers and professionals with the necessary knowledge to predict, control, and mitigate the hydrolytic degradation of TMPTA-EO-based materials.
Introduction: The Dual Nature of TMPTA-EO in Advanced Applications
Ethoxylated trimethylolpropane triacrylate is a trifunctional acrylate ester monomer derived from trimethylolpropane.[4] The ethoxylation introduces ethylene oxide units, which enhances solubility and compatibility with other formulation components.[5] Its trifunctionality allows for the formation of highly cross-linked polymer networks upon polymerization, contributing to excellent thermal stability, chemical resistance, and mechanical properties in the cured material.[1][6] These attributes make TMPTA-EO a valuable component in formulations for:
-
Coatings and Inks: Providing durability, abrasion resistance, and rapid UV curing.[4][5]
-
Adhesives and Sealants: Offering strong adhesion and good environmental resistance.[1][4]
-
Biomedical Devices and Dental Composites: Where biocompatibility and stability in physiological environments are crucial.[4]
Despite these advantages, the presence of three acrylate ester groups in the TMPTA-EO molecule is an intrinsic vulnerability. The ester bonds are susceptible to cleavage by water, a process known as hydrolysis.[7] This chemical degradation can lead to a deterioration of the material's properties over time, including loss of mechanical strength, changes in dimensions, and the leaching of degradation products.[7] For applications in drug delivery, medical implants, and long-lasting coatings, understanding and controlling this hydrolytic instability is a primary concern.
The Chemistry of Acrylate Ester Hydrolysis: A Mechanistic Perspective
The hydrolysis of acrylate esters is a well-understood chemical reaction that can be catalyzed by both acids and bases.[8] However, base-catalyzed hydrolysis is significantly more prevalent and proceeds at a much faster rate for acrylate and methacrylate esters.[8]
Base-Catalyzed Hydrolysis (Saponification)
The generally accepted mechanism for base-catalyzed hydrolysis of esters is the BAC2 (Base-catalyzed, Acyl-oxygen cleavage, bimolecular) mechanism.[8] This process involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the ester group.
The key steps are as follows:
-
Nucleophilic Attack: A hydroxide ion (OH⁻) acts as a nucleophile and attacks the electrophilic carbonyl carbon of the acrylate ester. This leads to the formation of a tetrahedral intermediate.
-
Leaving Group Departure: The tetrahedral intermediate is unstable and collapses. The ethoxy group attached to the trimethylolpropane core is a better leaving group than the hydroxide ion, so it is expelled.
-
Proton Transfer: The expelled alkoxide is a strong base and deprotonates the newly formed carboxylic acid, resulting in a carboxylate salt and the corresponding alcohol.
Acid-Catalyzed Hydrolysis
Acid-catalyzed hydrolysis is the reverse of Fischer esterification.[9] It involves the protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to attack by a weak nucleophile like water.[9] While possible, this mechanism is generally slower than base-catalyzed hydrolysis for acrylates.
The hydrolytic degradation of a TMPTA-EO monomer will result in the formation of acrylic acid and the ethoxylated trimethylolpropane core. The cleavage of one or more of the acrylate arms will reduce the cross-linking density of the polymer network, leading to a decline in its physical properties.
Key Factors Influencing the Hydrolytic Stability of TMPTA-EO
The rate and extent of TMPTA-EO hydrolysis are not solely dependent on its chemical structure but are also significantly influenced by a range of environmental and formulation-specific factors.[10]
-
pH: As discussed, the hydrolysis of acrylates is highly pH-dependent. The rate is significantly accelerated under alkaline (basic) conditions due to the higher concentration of hydroxide ions.[8] Neutral and acidic conditions result in a much slower rate of degradation.
-
Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature.[11] This is a critical consideration for materials intended for use at elevated temperatures or those that undergo thermal sterilization processes.
-
Steric Hindrance: The molecular structure surrounding the ester group can influence its susceptibility to hydrolysis. While TMPTA-EO is a relatively small molecule, the bulky trimethylolpropane core and the presence of three acrylate arms may offer some steric hindrance compared to simpler monoacrylates.
-
Polymer Network Architecture: In a cured material, the degree of cross-linking and the overall network architecture can impact hydrolytic stability. A densely cross-linked network may restrict the diffusion of water and ions, thereby slowing down the hydrolysis of ester groups within the bulk of the material.[12]
-
Presence of Catalysts and Inhibitors: The presence of acidic or basic impurities in a formulation can catalyze hydrolysis. Conversely, certain additives may be included to buffer the system or scavenge species that promote degradation.
Experimental Assessment of Hydrolytic Stability: A Self-Validating Protocol
A robust and reliable experimental protocol is essential for quantifying the hydrolytic stability of TMPTA-EO and predicting its long-term performance. The following step-by-step methodology provides a framework for such an investigation.
Materials and Reagents
-
Ethoxylated Trimethylolpropane Triacrylate (TMPTA-EO) of known purity and degree of ethoxylation.
-
Buffer solutions of various pH values (e.g., pH 4, 7, and 10).
-
High-purity water (e.g., HPLC grade).
-
Analytical standards of acrylic acid and the TMPTA-EO monomer.
-
Solvents for extraction and analysis (e.g., acetonitrile, methanol).
-
Temperature-controlled incubator or water bath.
-
Analytical instrumentation: High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).[13][14][15]
Experimental Workflow
The following diagram illustrates the logical flow of a typical hydrolytic stability study.
Caption: Experimental workflow for assessing the hydrolytic stability of TMPTA-EO.
Detailed Step-by-Step Protocol
-
Preparation of Test Solutions:
-
Prepare stock solutions of TMPTA-EO in a suitable solvent (e.g., acetonitrile) at a known concentration.
-
Prepare aqueous buffer solutions at the desired pH levels (e.g., 4.0, 7.0, and 10.0).
-
-
Initiation of the Hydrolysis Study:
-
In sealed vials, add a known volume of the TMPTA-EO stock solution to a known volume of each buffer solution to achieve the target final concentration of the monomer.
-
Prepare triplicate samples for each pH and temperature condition.
-
Include control samples of the monomer in a non-aqueous solvent to monitor for any non-hydrolytic degradation.
-
-
Incubation:
-
Place the vials in a temperature-controlled environment (e.g., an incubator or water bath) set to the desired temperatures (e.g., 25°C, 40°C, and 60°C).
-
-
Sampling:
-
At predetermined time intervals (e.g., 0, 1, 3, 7, 14, and 28 days), withdraw an aliquot from each vial.
-
Immediately quench the hydrolysis reaction if necessary by adding a strong acid (for base-catalyzed reactions) or a strong base (for acid-catalyzed reactions) to neutralize the catalyst, or by diluting the sample in the mobile phase for immediate analysis.
-
-
Analytical Quantification:
-
Analyze the collected samples using a validated HPLC or GC method.[16]
-
HPLC Method: A reverse-phase C18 column is typically suitable. The mobile phase could be a gradient of acetonitrile and water. Detection can be performed using a UV detector at a wavelength where the acrylate group absorbs (typically around 210 nm).
-
GC Method: A capillary column with a suitable stationary phase (e.g., a mid-polarity phase) can be used. Detection is typically done with a Flame Ionization Detector (FID).
-
-
Quantify the concentration of the remaining TMPTA-EO monomer and the concentration of the formed acrylic acid by comparing the peak areas to those of calibration standards.
-
Data Analysis and Interpretation
The data obtained from the analytical measurements can be used to determine the kinetics of the hydrolysis reaction. By plotting the concentration of TMPTA-EO versus time, the degradation rate can be calculated. This allows for a quantitative comparison of the stability of the monomer under different conditions.
Visualization of the Hydrolytic Degradation Pathway
The following diagram illustrates the chemical transformation of TMPTA-EO during hydrolysis.
Caption: Simplified mechanism of TMPTA-EO hydrolysis.
Summary and Concluding Remarks
The hydrolytic stability of ethoxylated trimethylolpropane triacrylate is a critical parameter that dictates its suitability for applications in environments where exposure to moisture is a factor. The degradation of TMPTA-EO is primarily driven by base-catalyzed hydrolysis of its acrylate ester linkages. The rate of this degradation is significantly influenced by pH, temperature, and the surrounding chemical environment.
A thorough understanding of these principles, coupled with a robust experimental approach to quantify hydrolytic stability, is essential for the rational design and development of durable and reliable materials. The methodologies and insights provided in this guide serve as a foundational resource for researchers and professionals working with TMPTA-EO and other acrylate-based systems. By proactively addressing the challenge of hydrolytic instability, the full potential of these versatile monomers can be realized in a wide array of advanced applications.
References
-
Fujisawa, S., & Ishihara, M. (2004). Relationships Between Base-Catalyzed Hydrolysis Rates or Glutathione Reactivity for Acrylates and Methacrylates and Their NMR Spectra or Heat of Formation. International Journal of Molecular Sciences, 5(4), 234-243. [Link]
-
Patsnap. (2025). Enhancing Acrylic Resin's Resistance to Hydrolysis. Patsnap Eureka. [Link]
-
Narancic, B., et al. (2021). Current status on the biodegradability of acrylic polymers: microorganisms, enzymes and metabolic pathways involved. Applied Microbiology and Biotechnology, 105(1), 19-33. [Link]
-
Keles, H., et al. (2015). Investigation of Factors Influencing the Hydrolytic Degradation of Single PLGA Microparticles. Polymer Degradation and Stability, 119, 228-241. [Link]
-
National Toxicology Program. (1991). Nomination Background: Trimethylolpropane triacrylate. [Link]
-
Wikipedia. Trimethylolpropane triacrylate. [Link]
-
Rikkengberg, S., et al. (2021). Hydrolytic (In)stability of Methacrylate Esters in Covalently Cross-Linked Hydrogels Based on Chondroitin Sulfate and Hyaluronic Acid Methacrylate. Biomacromolecules, 22(10), 4236-4247. [Link]
-
ResearchGate. Structure of trimethylolpropane triacrylate (TMPTA) and ethoxylated.... [Link]
-
Keles, H., et al. (2015). Investigation of factors influencing the hydrolytic degradation of single PLGA microparticles. Polymer Degradation and Stability, 119, 228-241. [Link]
-
The Organic Chemistry Tutor. (2019). mechanism of ester hydrolysis. YouTube. [Link]
-
Kowa Chemicals USA. Ethoxylated Trimethylolpropane Triacrylate (EO3-TMPTA). [Link]
-
Feng-Chem. China Ethoxylated Trimethylolpropane Triacrylate Manufacturers Suppliers Factory. [Link]
-
Wang, Y., et al. (2020). Determination of two acrylates in environmental water by high performance liquid chromatography. E3S Web of Conferences, 144, 01007. [Link]
-
Ghanayem, B. I., & Burka, L. T. (1992). Structure-activity relationships in the hydrolysis of acrylate and methacrylate esters by carboxylesterase in vitro. Journal of Biochemical Toxicology, 7(1), 47-53. [Link]
-
Papanastasiou, G., et al. (2007). HPLC determination of residual monomers released from heat-cured acrylic resins. Materia Medica, 19(3), 135-140. [Link]
- "Acrylic Ester Polymers". Ullmann's Encyclopedia of Industrial Chemistry.
-
da Silva, A. P., et al. (2022). Analytical Method for Residual Monomer Ethyl Acrylate Determination in Commercial Latex Resin using Gas Chromatography with Flam. Brazilian Journal of Analytical Chemistry, 9(37), 1-13. [Link]
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- 2. トリメチルプロパンエトキシレートトリアクリレート average Mn ~428 | Sigma-Aldrich [sigmaaldrich.com]
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polymerization shrinkage rates of CAS 29116-98-5
An In-Depth Technical Guide to the Polymerization Shrinkage of 2-Propenoic acid, 2-methyl-, 7-(2-oxo-1,3-oxazolidin-4-yl)heptyl ester (CAS 29116-98-5)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The development of novel monomers, such as 2-Propenoic acid, 2-methyl-, 7-(2-oxo-1,3-oxazolidin-4-yl)heptyl ester (CAS 29116-98-5), is critical for advancing material science, particularly in applications requiring high precision and stability like drug delivery systems and medical devices. A crucial parameter influencing the performance of a polymerizable monomer is its volumetric shrinkage upon polymerization. This guide provides a comprehensive framework for understanding, measuring, and predicting the polymerization shrinkage of this novel oxazolidinone-containing methacrylate. While specific experimental data for this compound is not yet publicly available, this document, written from the perspective of a Senior Application Scientist, offers a foundational understanding and detailed experimental protocols to enable researchers to characterize this and other new monomers. We will delve into the theoretical underpinnings of polymerization shrinkage, explore the anticipated influence of the unique chemical structure of CAS 29116-98-5, and provide step-by-step methodologies for accurate and reliable measurement of this critical property.
Introduction: The Phenomenon of Polymerization Shrinkage
Polymerization shrinkage is the volumetric reduction that occurs when monomer units are converted into a polymer network. This phenomenon is a consequence of the replacement of longer van der Waals forces between monomer molecules with shorter, stronger covalent bonds in the polymer chain. In the context of high-performance applications, such as dental restorations, precision coatings, and controlled-release drug matrices, this shrinkage can lead to significant internal stresses, microleakage, and dimensional instability, ultimately compromising the integrity and efficacy of the final product.[1][2] Therefore, the accurate characterization of polymerization shrinkage is a non-negotiable step in the research and development of new polymeric materials.
Methacrylate-based monomers, a class to which CAS 29116-98-5 belongs, are widely utilized for their favorable polymerization kinetics and mechanical properties. However, they are also known to exhibit considerable polymerization shrinkage.[3] The magnitude of this shrinkage is influenced by a variety of factors, including the chemical structure of the monomer, the degree of conversion, and the conditions of polymerization.[3]
The Monomer in Focus: 2-Propenoic acid, 2-methyl-, 7-(2-oxo-1,3-oxazolidin-4-yl)heptyl ester (CAS 29116-98-5)
The chemical structure of this novel monomer offers several points of interest for predicting its polymerization shrinkage behavior.
-
The Methacrylate Group: This is the polymerizable functional group. The free-radical polymerization of the carbon-carbon double bond is the primary driver of shrinkage.[2][3]
-
The Heptyl Spacer: This long (C7) aliphatic chain provides flexibility and increases the molecular weight of the monomer. Generally, monomers with higher molecular weights exhibit lower polymerization shrinkage because there are fewer reactive groups per unit volume.[3]
-
The Oxazolidinone Ring: This heterocyclic moiety is a unique feature. Oxazolidinone structures are of significant interest in medicinal chemistry for their antibacterial properties.[4][5][6][7] In the context of polymerization, this rigid, polar ring system could influence inter- and intramolecular interactions, potentially affecting the packing of the polymer chains and, consequently, the overall shrinkage. The presence of the oxazolidinone ring has been shown to increase the glass transition temperature of polymers.[8]
Hypothesized Influence on Polymerization Shrinkage:
It can be hypothesized that the high molecular weight imparted by the heptyl chain and the oxazolidinone ring will lead to a relatively lower polymerization shrinkage compared to smaller, difunctional methacrylates like TEGDMA. However, the specific interactions of the oxazolidinone ring and the degree of conversion achieved will be critical determinants of the final volumetric change.
Factors Influencing Polymerization Shrinkage
A thorough understanding of the factors that control polymerization shrinkage is essential for designing experiments and interpreting results.
| Factor | Influence on Polymerization Shrinkage | Rationale |
| Monomer Structure | Higher molecular weight and lower functional group density generally lead to lower shrinkage.[3] | Fewer covalent bonds are formed per unit volume. |
| Degree of Conversion | Higher degree of conversion results in greater shrinkage.[9] | More monomer units are converted to polymer, leading to a greater overall volume reduction. |
| Polymerization Rate | A faster polymerization rate can lead to the rapid development of shrinkage stress.[10] | The polymer network vitrifies quickly, limiting the time for relaxation and flow. |
| Fillers and Additives | The inclusion of inert fillers reduces overall shrinkage. | Fillers do not participate in the polymerization and occupy volume, thus reducing the proportion of shrinking resin. |
| Temperature | Higher temperatures can increase the rate of polymerization and the final degree of conversion, potentially leading to higher shrinkage.[11] | Increased molecular mobility facilitates more complete polymerization. |
Standardized Methodologies for Measuring Volumetric Polymerization Shrinkage
The accurate measurement of polymerization shrinkage is paramount. Several well-established methods are available, each with its own advantages and considerations.
Archimedes' Principle (Buoyancy Method) - ISO 17304
This method is based on determining the density of the monomer before and after polymerization. The difference in density is then used to calculate the volumetric shrinkage. This is a widely accepted and standardized method.[4][11]
Experimental Protocol:
-
Sample Preparation (Uncured):
-
Accurately weigh a known mass of the uncured monomer (m_air, uncured).
-
Using a density determination kit with a high-precision balance, measure the mass of the uncured monomer while it is submerged in a liquid of known density (e.g., distilled water) (m_liquid, uncured).
-
-
Polymerization:
-
Prepare a sample of the monomer for polymerization. If it is a photopolymerizable system, place a known volume in a mold of defined dimensions.
-
Initiate polymerization under controlled conditions (e.g., specific light intensity and duration for photocuring, or controlled temperature for thermal curing).
-
-
Sample Preparation (Cured):
-
Carefully remove the cured polymer sample from the mold.
-
Accurately weigh the cured polymer in air (m_air, cured).
-
Measure the mass of the cured polymer while it is submerged in the same liquid of known density (m_liquid, cured).
-
-
Calculations:
-
Calculate the density of the uncured monomer (ρ_uncured) and the cured polymer (ρ_cured) using the following formula, which is derived from Archimedes' principle:[3][6][7][10][12] ρ = (m_air * ρ_liquid) / (m_air - m_liquid)
-
Calculate the volumetric polymerization shrinkage (S) using the formula:[2][4] S (%) = [ (ρ_cured - ρ_uncured) / ρ_cured ] * 100
-
Diagram of the Archimedes' Principle Setup:
Caption: Workflow for density measurement using Archimedes' principle.
Gas Pycnometry
Gas pycnometry is a non-destructive technique that provides a highly accurate measurement of the true volume of a solid by displacing a known amount of an inert gas, typically helium.[13][14][15][16][17]
Experimental Protocol:
-
Volume of Uncured Monomer:
-
Accurately weigh a sample of the uncured monomer.
-
Place the uncured monomer in a sealed container of known volume and determine the volume of the monomer using the gas pycnometer.
-
-
Polymerization:
-
Polymerize a separate, identical sample of the monomer under the same controlled conditions as in the Archimedes method.
-
-
Volume of Cured Polymer:
-
Accurately weigh the cured polymer sample.
-
Place the cured polymer in the sample chamber of the gas pycnometer and measure its volume.
-
-
Calculation:
-
Calculate the densities of the uncured and cured materials (ρ = mass/volume).
-
Calculate the volumetric polymerization shrinkage using the same formula as in the Archimedes method.
-
Diagram of the Gas Pycnometry Workflow:
Caption: Experimental workflow for measuring polymerization shrinkage using gas pycnometry.
Dilatometry
Dilatometry directly measures the change in volume of a sample during polymerization by monitoring the displacement of a confining liquid.[18][19]
Principle:
A known volume of the monomer is placed in a dilatometer, which is then filled with a non-reacting liquid (e.g., mercury or water). As the monomer polymerizes and shrinks, the liquid is drawn into a calibrated capillary tube. The change in the liquid level in the capillary is directly proportional to the volumetric shrinkage of the sample.
Considerations:
This method allows for real-time measurement of shrinkage kinetics. However, it can be sensitive to temperature fluctuations, which can affect the volume of the confining liquid.
Strain Gauge Method
This technique measures the linear dimensional change of a sample during polymerization.[18][20][21]
Principle:
A strain gauge is bonded to a surface in contact with the polymerizing sample. As the material shrinks, it induces a strain in the gauge, which is measured electronically. This method is particularly useful for measuring the post-gel shrinkage, which is the shrinkage that occurs after the material has solidified and can no longer flow.
Calculation:
The linear shrinkage can be used to estimate the volumetric shrinkage, although this conversion assumes isotropic shrinkage, which may not always be the case.
Data Interpretation and Comparative Analysis
When measuring polymerization shrinkage, it is crucial to perform multiple measurements for each method to ensure reproducibility. The results from different methods should be compared, and any discrepancies should be analyzed. For instance, the Archimedes method and gas pycnometry are generally considered to be highly accurate for determining the total volumetric shrinkage. Dilatometry provides valuable kinetic information, while the strain gauge method is well-suited for studying the development of shrinkage stress.
Example Data Table (Hypothetical):
| Measurement Method | Mean Volumetric Shrinkage (%) | Standard Deviation |
| Archimedes' Principle | 3.5 | 0.2 |
| Gas Pycnometry | 3.6 | 0.1 |
| Dilatometry (at 10 min) | 3.4 | 0.3 |
| Strain Gauge (linear, converted) | 3.2 | 0.4 |
Conclusion
The polymerization shrinkage of 2-Propenoic acid, 2-methyl-, 7-(2-oxo-1,3-oxazolidin-4-yl)heptyl ester (CAS 29116-98-5) is a critical parameter that will dictate its suitability for various high-precision applications. This guide provides a comprehensive framework for researchers and scientists to approach the characterization of this novel monomer. By understanding the underlying principles of polymerization shrinkage, the influence of the monomer's unique chemical structure, and by employing rigorous and standardized measurement techniques, the scientific community can effectively evaluate the potential of this and other new materials. The provided protocols for the Archimedes' principle, gas pycnometry, dilatometry, and strain gauge methods offer a robust toolkit for a thorough investigation. The insights gained from such studies will be invaluable for the rational design of next-generation polymers for advanced applications in drug development and beyond.
References
Sources
- 1. Method to measure the polymerization shrinkage of light-cured composites - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 5. Critical configuration analysis of four methods for measuring polymerization shrinkage strain of composites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
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- 10. yapraksanmasterbatch.com [yapraksanmasterbatch.com]
- 11. ISO 17304:2013 - EVS standard evs.ee | en [evs.ee]
- 12. labdepotinc.com [labdepotinc.com]
- 13. covalent.com [covalent.com]
- 14. measurlabs.com [measurlabs.com]
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- 16. Gas pycnometer - Wikipedia [en.wikipedia.org]
- 17. Density: Helium Pycnometry | Materials Research Institute [mri.psu.edu]
- 18. Analytical methods for the measurement of polymerization kinetics and stresses of dental resin-based composites: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Photopolymerization shrinkage: strategies for reduction, measurement methods and future insights - Polymer Chemistry (RSC Publishing) DOI:10.1039/D3PY00261F [pubs.rsc.org]
- 21. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Free Radical Polymerization of 3-(Trimethoxysilyl)propyl Methacrylate
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating the Polymerization of a Versatile Monomer
Welcome to a comprehensive guide on the free radical polymerization of 3-(trimethoxysilyl)propyl methacrylate (TMSPMA), a monomer of significant interest in materials science, particularly for the development of hybrid organic-inorganic materials. This document is designed to provide you not just with protocols, but with a deeper understanding of the principles governing the polymerization of this functional monomer. Our focus will be on the practical application of common free radical initiators, empowering you to tailor the synthesis of poly(3-(trimethoxysilyl)propyl methacrylate) [poly(TMSPMA)] to your specific research and development needs.
Section 1: Understanding the Monomer - 3-(Trimethoxysilyl)propyl Methacrylate (TMSPMA)
TMSPMA (CAS No. 2530-85-0) is a unique monomer that bridges the worlds of organic and inorganic chemistry. Its structure contains a polymerizable methacrylate group and a hydrolyzable trimethoxysilyl group. This dual functionality allows for the formation of organic polymer chains with pendent silyl ester groups that can undergo hydrolysis and condensation to form a cross-linked polysiloxane network. This property is invaluable for creating materials with enhanced mechanical strength, thermal stability, and adhesion to inorganic substrates.
Key Properties of TMSPMA:
| Property | Value |
| Molecular Formula | C10H20O5Si |
| Molecular Weight | 248.35 g/mol |
| Appearance | Clear, colorless liquid |
| Boiling Point | 190 °C |
| Density | 1.045 g/mL at 25 °C |
Section 2: The Engine of Polymerization - Free Radical Initiators
Free radical polymerization is a chain reaction process that involves three key steps: initiation, propagation, and termination. The initiator is the critical component that kick-starts this process by generating free radicals. The choice of initiator is paramount as it dictates the reaction conditions, particularly temperature, and can influence the properties of the final polymer.
Two of the most widely used classes of thermal initiators for free radical polymerization are azo compounds and organic peroxides. In this guide, we will focus on two exemplary initiators:
-
Azobisisobutyronitrile (AIBN): An azo compound that decomposes upon heating to generate two 2-cyanopropyl radicals and nitrogen gas.
-
Benzoyl Peroxide (BPO): A peroxide that cleaves at the oxygen-oxygen bond to form two benzoyloxy radicals.
The selection between these initiators often comes down to the desired reaction temperature and the solvent system. AIBN is favored for its predictable decomposition kinetics and the fact that it does not generate oxygenated radicals that can participate in side reactions. BPO, on the other hand, can be used at a wider range of temperatures and is often employed in redox initiation systems for room temperature polymerization.
Section 3: The Polymerization Mechanism - A Step-by-Step Look
The free radical polymerization of TMSPMA proceeds through a well-established mechanism:
-
Initiation: The initiator (e.g., AIBN or BPO) decomposes upon heating to form primary free radicals (R•). This radical then adds to the double bond of a TMSPMA monomer, forming a monomer radical.
-
Propagation: The newly formed monomer radical adds to another TMSPMA monomer, and this process repeats, rapidly increasing the length of the polymer chain.
-
Termination: The growth of a polymer chain is halted by the reaction of two growing chain radicals (either by combination or disproportionation) or by reaction with an impurity.
Caption: Free radical polymerization mechanism of TMSPMA.
Section 4: Experimental Protocols
Here, we provide detailed protocols for the free radical polymerization of TMSPMA using AIBN and BPO as initiators. These protocols are designed to be self-validating, with clear steps for synthesis, purification, and characterization.
Safety First: Handling TMSPMA and Initiators
Before commencing any experimental work, it is crucial to be aware of the hazards associated with the chemicals involved.
-
3-(Trimethoxysilyl)propyl Methacrylate (TMSPMA): Combustible liquid. Causes skin and eye irritation. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[1]
-
Azobisisobutyronitrile (AIBN): Flammable solid. Can decompose explosively if heated above 65°C. Store in a cool, dry place away from heat and sources of ignition.[2]
-
Benzoyl Peroxide (BPO): Strong oxidizing agent. Can cause fire or explosion. May cause eye irritation and skin sensitization. Keep away from combustible materials.[3]
Always consult the Safety Data Sheet (SDS) for each chemical before use.
Protocol 1: Bulk Polymerization of TMSPMA using AIBN
This protocol describes the polymerization of TMSPMA without a solvent, which is known as bulk polymerization. This method is useful for producing a high-purity polymer.
Materials:
-
3-(Trimethoxysilyl)propyl methacrylate (TMSPMA), inhibitor removed
-
Azobisisobutyronitrile (AIBN)
-
Schlenk flask or reaction tube with a magnetic stir bar
-
Vacuum line
-
Oil bath
-
Methanol (for precipitation)
-
Tetrahydrofuran (THF) (for dissolution)
Procedure:
-
Monomer Purification: To remove the inhibitor (typically hydroquinone or its monomethyl ether), pass the TMSPMA monomer through a column of activated basic alumina.
-
Reaction Setup: In a clean, dry Schlenk flask, add the purified TMSPMA (e.g., 10 g, 40.2 mmol).
-
Initiator Addition: Add AIBN (e.g., 0.066 g, 0.4 mmol, 1 mol% with respect to the monomer).
-
Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit the polymerization.
-
Polymerization: Immerse the sealed flask in a preheated oil bath at 70°C and stir the mixture. The reaction time will vary depending on the desired conversion, but a typical duration is 4-6 hours. The viscosity of the solution will increase as the polymerization progresses.
-
Termination and Purification: After the desired time, terminate the reaction by cooling the flask in an ice bath. Dissolve the viscous polymer in a minimal amount of THF.
-
Precipitation: Slowly pour the polymer solution into a large excess of cold methanol with vigorous stirring to precipitate the poly(TMSPMA).
-
Drying: Collect the white polymer by filtration, wash with fresh methanol, and dry in a vacuum oven at 40-50°C until a constant weight is achieved.
Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirm the polymer structure by ¹H NMR and ¹³C NMR. The disappearance of the vinyl proton signals (around 5.5-6.1 ppm) and the appearance of a broad polymer backbone signal will indicate successful polymerization.
-
Gel Permeation Chromatography (GPC): Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) of the polymer.
Protocol 2: Solution Polymerization of TMSPMA using BPO
Solution polymerization is advantageous for controlling the reaction exotherm and reducing the viscosity of the reaction medium.
Materials:
-
3-(Trimethoxysilyl)propyl methacrylate (TMSPMA), inhibitor removed
-
Benzoyl Peroxide (BPO)
-
Anhydrous toluene (or other suitable solvent)
-
Three-neck round-bottom flask equipped with a condenser, nitrogen inlet, and magnetic stir bar
-
Heating mantle
-
Methanol (for precipitation)
Procedure:
-
Monomer Purification: Purify the TMSPMA monomer as described in Protocol 1.
-
Reaction Setup: In the three-neck flask, dissolve the purified TMSPMA (e.g., 10 g, 40.2 mmol) in anhydrous toluene (e.g., 20 mL).
-
Initiator Addition: Add BPO (e.g., 0.097 g, 0.4 mmol, 1 mol% with respect to the monomer).
-
Inert Atmosphere: Purge the flask with dry nitrogen for at least 30 minutes to remove oxygen. Maintain a positive nitrogen pressure throughout the reaction.
-
Polymerization: Heat the reaction mixture to 80-90°C with continuous stirring. The reaction time will typically be in the range of 6-12 hours.
-
Purification: After cooling to room temperature, precipitate the polymer by pouring the reaction mixture into a large volume of cold methanol.
-
Drying: Collect the polymer by filtration, wash thoroughly with methanol, and dry under vacuum.
Characterization:
The resulting polymer can be characterized using the same techniques as described in Protocol 1 (NMR and GPC).
Section 5: Controlling Polymer Properties
The molecular weight and polydispersity of the resulting poly(TMSPMA) are critical parameters that influence its final properties. These can be controlled by adjusting the polymerization conditions:
-
Initiator Concentration: Increasing the initiator concentration generally leads to a lower average molecular weight, as more polymer chains are initiated simultaneously.[1][3]
-
Monomer Concentration: A higher monomer concentration typically results in a higher molecular weight.
-
Temperature: Higher temperatures increase the rate of both initiation and termination. The overall effect on molecular weight can be complex but often leads to a decrease.
-
Chain Transfer Agents: The addition of a chain transfer agent can be used to intentionally lower the molecular weight.
Typical Polymerization Parameters and Expected Outcomes:
| Initiator | Polymerization Type | Temperature (°C) | Initiator Conc. (mol%) | Solvent | Typical Mn ( g/mol ) | Typical PDI |
| AIBN | Bulk | 60-80 | 0.1 - 1.0 | None | 20,000 - 100,000 | 1.5 - 2.5 |
| BPO | Solution | 80-100 | 0.1 - 1.0 | Toluene | 15,000 - 80,000 | 1.6 - 3.0 |
Note: These are approximate values and can vary depending on the specific reaction conditions.
Section 6: Visualization of Experimental Workflow
Caption: General workflow for the free radical polymerization of TMSPMA.
Section 7: Concluding Remarks
This guide provides a foundation for the successful free radical polymerization of 3-(trimethoxysilyl)propyl methacrylate. By understanding the roles of the monomer and initiator, and by carefully controlling the reaction conditions, researchers can synthesize poly(TMSPMA) with tailored properties for a wide range of applications, from dental materials to coatings and nanocomposites.[4] The protocols provided herein serve as a starting point, and optimization may be necessary to achieve the desired outcomes for your specific research goals. Always prioritize safety and consult the relevant literature to stay informed of the latest advancements in this exciting field of polymer chemistry.
References
-
Wikipedia. (2023). Azobisisobutyronitrile. Retrieved from [Link]
- Pil-Ali, A. (n.d.). Safe Operating Procedure (SOP) for 3-(Trimethoxysilyl) propyl methacrylate.
- Dziadek, M., et al. (2022). Influence of Initiator Concentration on the Polymerization Course of Methacrylate Bone Cement.
- MDPI. (2023). Porous Copolymers of 3-(Trimethoxysilyl)
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CAS 2530-85-0, 3-(Trimethoxysilyl)propyl methacrylate. Retrieved from [Link]
- Varshney, A., et al. (2011). Free Radical Polymerization of Methyl Methacrylate Using Anthracene Iodine Charge Transfer Complex as Novel Chain Transfer Agent. Asian Journal of Chemistry.
- MDPI. (2024).
- ResearchGate. (2010). The Effect of 3-(Trimethoxysilyl) Propyl Methacrylate on the Mechanical, Thermal, and Morphological Properties of Poly(methyl methacrylate)/Hydroxyapatite Composites. Journal of Applied Polymer Science.
Sources
Application Note & Protocols: A Guide to Grafting Ethoxylated Trimethylolpropane Triacrylate (ETPTA) onto Polymer Backbones
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the methodology of grafting Ethoxylated Trimethylolpropane Triacrylate (ETPTA), a multifunctional acrylate monomer, onto various polymer backbones. Grafting is a powerful technique to modify the physicochemical properties of polymers, and the use of ETPTA allows for the introduction of a highly cross-linked network, significantly enhancing mechanical strength, thermal stability, and altering surface characteristics. This guide delves into the underlying free-radical mechanisms, offers detailed protocols for both thermal and photoinitiated grafting procedures, outlines critical characterization techniques for validation, and provides a troubleshooting reference. The causality behind experimental choices is emphasized to empower researchers to adapt and optimize these protocols for their specific applications, from developing advanced biomaterials to engineering high-performance composites.
Introduction to Polymer Grafting with ETPTA
Polymer grafting is a versatile method used to covalently bond new polymer chains (branches) onto an existing polymer backbone.[1][2] This technique fundamentally alters the material's properties by combining the characteristics of both the backbone and the grafted chains. Common strategies to achieve this include "grafting from," "grafting to," and "grafting through" methods.[3][4] This guide focuses on the "grafting from" approach, where active sites are created on the polymer backbone to initiate the polymerization of monomers.[1][5]
Ethoxylated Trimethylolpropane Triacrylate (ETPTA) is a trifunctional monomer prized for its high reactivity in free-radical polymerization, low viscosity, and its ability to form densely cross-linked polymer networks upon curing.[6][7][8] Its molecular structure, featuring a central trimethylolpropane core with three ethoxylated acrylate arms, is key to its functionality. The ethoxy groups impart flexibility to the resulting polymer network, while the three acrylate groups enable rapid and efficient cross-linking.[6]
Grafting ETPTA onto polymer backbones such as polypropylene (PP), polyethylene (PE), or cellulose can lead to significant improvements in:
-
Mechanical Properties: Enhanced tensile strength, hardness, and abrasion resistance.[9]
-
Thermal Stability: Increased resistance to thermal degradation due to the formation of a stable, cross-linked network.
-
Adhesion and Compatibility: Improved adhesion to various substrates and enhanced compatibility in polymer blends.[10]
-
Surface Modification: Tailoring of surface properties, such as wettability and biocompatibility, for specialized applications in coatings, biomaterials, and drug delivery systems.[2][11]
The "Grafting From" Mechanism: A Free-Radical Approach
The most prevalent method for grafting acrylates like ETPTA is free-radical polymerization.[6][12] The "grafting from" process can be broken down into three main stages: initiation, propagation, and termination.
-
Initiation: High-energy input (e.g., heat, UV radiation) is used to generate radical sites directly on the polymer backbone.[1] This is often facilitated by a chemical initiator. For instance, a thermal initiator like a peroxide will decompose, and the resulting primary radicals will abstract a hydrogen atom from the polymer backbone, creating a macro-radical.
-
Propagation: The newly formed macro-radical acts as the initiation site for the polymerization of ETPTA monomers. The ETPTA molecules add sequentially to the active site, growing a new polymer chain from the backbone.
-
Termination: The growth of the grafted chains is halted through reactions such as radical combination or disproportionation. Due to ETPTA's trifunctionality, extensive cross-linking between growing chains is a dominant and desired outcome, leading to the formation of a stable network structure.
Two primary methods are employed to initiate this process: thermal initiation and photoinitiation.
-
Thermal Initiation: Utilizes radical initiators (e.g., benzoyl peroxide, dicumyl peroxide) that decompose at a specific temperature to generate radicals.[13][14] This method is highly effective for melt grafting processes like reactive extrusion.[10][15]
-
Photoinitiation: Employs photoinitiators (e.g., benzophenone) that, upon absorption of UV light, generate radicals.[6][16] This technique is ideal for surface modification, as the initiation can be confined to the irradiated surface, preserving the bulk properties of the polymer.[17][18]
Figure 1: General mechanism for free-radical "grafting from" polymerization.
Pre-Grafting Considerations and Component Selection
The success of a grafting reaction hinges on the careful selection of the polymer backbone, monomer, and initiation system.
| Component | Key Considerations | Rationale & Expert Insights |
| Polymer Backbone | - Presence of abstractable hydrogens (e.g., tertiary C-H in polypropylene).- Chemical stability under reaction conditions.- Physical form (powder, film, melt). | Polypropylene is often easier to graft onto than polyethylene due to its more labile tertiary hydrogens. The backbone must not degrade under the heat or UV radiation used for initiation. The physical form will dictate the choice between melt, solution, or surface grafting. |
| ETPTA Monomer | - Purity and inhibitor content.- Degree of ethoxylation. | Commercial monomers contain inhibitors (e.g., hydroquinone) to prevent premature polymerization. These may need to be removed for sensitive or controlled reactions. The length of the ethoxy chains influences the flexibility and hydrophilicity of the final graft.[6] |
| Initiation System | Thermal Initiator: - Half-life temperature (T½).- Compatibility with the polymer melt.Photoinitiator: - Wavelength of maximum absorption (λmax).- Solubility in the reaction medium. | The initiator's T½ should align with the polymer's processing temperature to ensure a controlled radical flux. For photoinitiation, the initiator's λmax must overlap with the lamp's emission spectrum for efficient radical generation.[16][18][19] |
| Reaction Medium | - Melt (Solvent-free): Environmentally friendly, suitable for reactive extrusion.- Solution: Allows for lower temperatures and better heat control.- Suspension: Useful for modifying polymer powders or beads.[13] | Melt grafting is industrially scalable but can lead to polymer degradation if not controlled. Solution grafting offers finer control but requires solvent handling and removal. The choice is a trade-off between process control, scalability, and environmental impact. |
Detailed Experimental Protocols
The following protocols provide step-by-step methodologies for two common grafting scenarios.
Protocol 1: Thermal Melt Grafting of ETPTA onto Polypropylene (PP)
This protocol is designed for modifying the bulk properties of PP using a batch mixer or twin-screw extruder, simulating an industrial reactive extrusion process.
Objective: To increase the melt strength and introduce a cross-linked network within a polypropylene backbone.
Materials & Reagents:
-
Polypropylene (PP) homopolymer powder (Melt Flow Index: 4-10 g/10 min).
-
Ethoxylated Trimethylolpropane Triacrylate (ETPTA, average Mn ~428).[7]
-
Dicumyl Peroxide (DCP), 98%.
-
Acetone (ACS grade) for cleaning and extraction.
-
Nitrogen gas (high purity).
Equipment:
-
Internal batch mixer (e.g., Brabender or Haake type) with temperature and torque control.
-
Compression molder.
-
Soxhlet extraction apparatus.
-
Vacuum oven.
Figure 2: Workflow for thermal melt grafting of ETPTA onto polypropylene.
Step-by-Step Methodology:
-
Preparation: Dry the PP powder in a vacuum oven at 80°C for 4 hours to remove any moisture.
-
Formulation: In a sealed bag, thoroughly dry-blend the PP powder with the desired amount of ETPTA (e.g., 5 phr - parts per hundred resin) and DCP initiator (e.g., 0.5 phr).
-
Causality Note: The DCP concentration is critical. Too high a concentration can cause excessive cross-linking and chain scission (degradation) of the PP backbone, leading to poor mechanical properties.
-
-
Melt Mixing: Preheat the internal mixer to the reaction temperature (e.g., 180°C). Purge the chamber with nitrogen to create an inert atmosphere, preventing oxidative side reactions.
-
Reaction: Add the dry blend to the mixer and start mixing at a set speed (e.g., 60 RPM). The reaction is typically complete within 5-10 minutes. Monitor the mixing torque; an increase in torque indicates a rise in melt viscosity due to grafting and cross-linking.
-
Sample Collection: Once the reaction is complete, stop the rotors and quickly remove the molten polymer mass.
-
Purification: To remove any unreacted monomer and ETPTA homopolymer, take a portion of the grafted product and perform Soxhlet extraction with acetone for 8-12 hours.
-
Self-Validation: This step is essential to accurately quantify the amount of ETPTA that has been successfully grafted onto the PP backbone.
-
-
Drying & Analysis: Dry the purified sample in a vacuum oven at 60°C until a constant weight is achieved. The dried, purified material is now ready for characterization.
Protocol 2: UV-Photoinitiated Surface Grafting of ETPTA onto a Polyethylene (PE) Film
This protocol describes a method for modifying the surface of a PE film to enhance properties like printability or biocompatibility.
Objective: To create a hydrophilic, cross-linked ETPTA layer on the surface of a hydrophobic polyethylene film.
Materials & Reagents:
-
Low-Density Polyethylene (LDPE) film (approx. 100 µm thick).
-
Ethoxylated Trimethylolpropane Triacrylate (ETPTA).
-
Benzophenone (BP), 99% (as photoinitiator).
-
Acetone (ACS grade).
-
Deionized water.
Equipment:
-
UV curing system with a medium-pressure mercury lamp (emission primarily at 250-500 nm).[16]
-
Spin coater or dip coater.
-
Nitrogen-purged reaction chamber with a UV-transparent window (e.g., quartz).
-
Soxhlet extraction apparatus or ultrasonic bath.
-
Vacuum oven.
Figure 3: Workflow for UV-photoinitiated surface grafting of ETPTA.
Step-by-Step Methodology:
-
Substrate Cleaning: Cut the PE film to the desired size. Clean it thoroughly by sonicating in acetone for 15 minutes, followed by rinsing with deionized water and drying in a vacuum oven at 40°C.
-
Solution Preparation: Prepare the grafting solution. For example, dissolve 10 wt% ETPTA and 2 wt% benzophenone (relative to ETPTA) in acetone.
-
Causality Note: Benzophenone is a Type II photoinitiator; upon UV excitation, it abstracts a hydrogen atom from the PE backbone, creating the initiating macro-radical.[18]
-
-
Coating: Uniformly coat the cleaned PE film with the grafting solution using a spin coater or by dip coating. Allow the solvent to evaporate completely in a fume hood.
-
UV Curing: Place the coated film in the reaction chamber. Purge with nitrogen for at least 5 minutes to remove oxygen, which can inhibit free-radical polymerization.
-
Irradiation: Expose the film to UV radiation for a predetermined time (e.g., 1-10 minutes). The required energy dose will depend on the lamp intensity and distance from the sample.
-
Expert Insight: The reaction is extremely fast. Start with short exposure times to avoid forming an overly thick or brittle layer.
-
-
Purification: After irradiation, immerse the film in fresh acetone and sonicate for 20-30 minutes to remove any unreacted monomer, photoinitiator, and non-grafted homopolymer.
-
Drying & Analysis: Dry the surface-grafted PE film in a vacuum oven at 40°C until a constant weight is achieved. The film is now ready for surface characterization.
Post-Grafting Characterization and Validation
Confirming the success of the grafting reaction is a critical step. A multi-faceted approach is required to verify the covalent attachment and quantify the resulting changes.
| Technique | Purpose | Expected Outcome for Successful Grafting |
| Gravimetric Analysis | To determine the Degree of Grafting (%G) and Grafting Efficiency (%E). | A positive, non-zero value for %G after thorough solvent extraction. %G = [(W_final - W_initial) / W_initial] x 100(Where W = weight of the polymer) |
| FTIR-ATR Spectroscopy | To confirm the chemical modification, especially on surfaces.[20] | Appearance of new characteristic peaks from ETPTA, such as the carbonyl (C=O) stretch around 1725 cm⁻¹ and C-O-C stretch from the ethoxy groups around 1190 cm⁻¹, on top of the polymer backbone's spectrum (e.g., C-H stretches for PP/PE).[18][21] |
| Contact Angle Goniometry | To measure changes in surface wettability/energy. | For surface grafting onto a hydrophobic backbone like PE, a significant decrease in the water contact angle, indicating an increase in surface hydrophilicity.[18][22] |
| Thermogravimetric Analysis (TGA) | To quantify the grafted content and assess thermal stability.[23] | The TGA curve of the grafted polymer will show a different decomposition profile compared to the pure backbone. The weight loss associated with the grafted ETPTA can be used to quantify the graft content. |
| Differential Scanning Calorimetry (DSC) | To investigate changes in thermal transitions (Tg, Tc, Tm).[24] | The introduction of grafted, cross-linked chains can restrict backbone mobility, potentially leading to a slight increase in the glass transition temperature (Tg) or changes in the crystallization (Tc) and melting (Tm) temperatures and enthalpies. |
| Nuclear Magnetic Resonance (NMR) | To provide detailed structural information. | For soluble systems, ¹H NMR can confirm the presence of protons from both the backbone and the grafted ETPTA. For insoluble, cross-linked materials, solid-state ¹³C NMR is required to identify the carbonyl and ether carbons of the grafted chains.[21][23] |
Troubleshooting Guide
| Problem | Probable Cause(s) | Suggested Solution(s) |
| Low or No Grafting | - Inactive/insufficient initiator.- Presence of inhibitors (oxygen, monomer inhibitor).- Insufficient reaction time or temperature/UV dose. | - Check initiator activity and increase concentration slightly.- Ensure a fully inert (N₂) atmosphere. Consider passing the monomer through an inhibitor removal column.- Increase reaction time or energy input systematically. |
| Excessive Cross-linking / Gel Formation | - Initiator concentration is too high.- ETPTA concentration is too high.- Reaction temperature is too high, leading to runaway reaction. | - Reduce the initiator concentration.- Reduce the ETPTA concentration.- Lower the reaction temperature and extend the reaction time. |
| Polymer Backbone Degradation | - Excessive initiator concentration causing chain scission.- Reaction temperature is too high for the polymer's stability. | - Optimize initiator concentration (find the sweet spot between grafting and degradation).- Perform the reaction at the lowest possible temperature that still provides an adequate initiation rate. |
| Inconsistent or Non-uniform Grafting | - Poor mixing of reactants.- Uneven UV light exposure (for photo-grafting). | - Improve the dry-blending step or use a masterbatch approach.- Ensure the UV lamp provides uniform intensity across the entire sample surface. Check lamp-to-sample distance. |
References
- WO2011160636A2 - Grafted photoinitiators - Google P
- Graft Copolymers of Polyethylene by Atom Transfer Radical Polymeriz
- Ethoxylated trimethylolpropane triacryl
-
Characterization of grafting properties of ABS latexes: ATR-FTIR vs NMR spectroscopy | Request PDF - ResearchGate. (URL: [Link])
- Visible Light-Induced Controlled Surface Grafting Polymerization of Hydroxyethyl Methacrylate from Isopropylthioxanthone Semipin - RSC Publishing. (URL: )
-
Photoinitiated Grafting Polymerization of Acrylic Acid onto the Surface of Polyethylene under Pulsed Laser Radiation - ResearchGate. (URL: [Link])
- Understanding the Chemistry: Properties and Synthesis of Ethoxylated Trimethylolpropane Triacrylate (ETMPTA) - NINGBO INNO PHARMCHEM CO.,LTD. (URL: )
-
Trimethylolpropane triacrylate - Wikipedia. (URL: [Link])
-
Schematics of the reaction mechanism for the synthesis of TMPTA grafted PP. (URL: [Link])
-
Polymer Grafting and its chemical reactions - PMC. (URL: [Link])
- CAS 28961-43-5: Ethoxylated trimethylolpropane triacryl
-
Polypropylene, Polyethylene & EVA Grafting: Master The Chemistry, Process, and Troubleshooting - YouTube. (URL: [Link])
-
Comparative Study of Polymer-Grafted BaTiO3 Nanoparticles Synthesized Using Normal ATRP as Well as ATRP and ARGET-ATRP with Sacrificial Initiator with a Focus on Controlling the Polymer Graft Density and Molecular Weight - MDPI. (URL: [Link])
-
Grafting Polymers - OUCI. (URL: [Link])
-
Poly (Butyl Acrylate)-Graft-Polystyrene Synthesis by Free-Radical Polymerization: Interplay between Structure, Morphology, Mechanical, and Optical Properties - MDPI. (URL: [Link])
-
Polymer Grafting and its chemical reactions - Frontiers. (URL: [Link])
-
Graft copolymers - Matyjaszewski Polymer Group - Carnegie Mellon University. (URL: [Link])
-
(A) Potential reactions during free radical polymerization of acrylates... - ResearchGate. (URL: [Link])
-
Surface Functionalities of Polymers for Biomaterial Applications - MDPI. (URL: [Link])
- US20200062880A1 - Process for Preparing High Melt Strength Polypropylene - Google P
-
Thermal Characterization of Crosslinked Polymeric Microspheres Bearing Thiol Groups Studied by TG/FTIR/DSC under Non-Oxidative Conditions - NIH. (URL: [Link])
-
Review on various activator-assisted polymer grafting techniques for smart drug delivery applications - RSC Publishing. (URL: [Link])
-
Photoinitiated polymerization of PEG-diacrylate with lithium phenyl-2,4,6-trimethylbenzoylphosphinate - PMC. (URL: [Link])
-
Characterization of Polymer Blends with FTIR Spectroscopy | Request PDF - ResearchGate. (URL: [Link])
-
Polyethylene Film Surface Modification via Benzoic Acid Grafting - MDPI. (URL: [Link])
Sources
- 1. Polymer Grafting and its chemical reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Polymer Grafting and its chemical reactions [frontiersin.org]
- 3. Graft copolymers - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 4. mdpi.com [mdpi.com]
- 5. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 6. nbinno.com [nbinno.com]
- 7. 三甲醇丙烷乙氧酯三丙烯酸酯 average Mn ~428 | Sigma-Aldrich [sigmaaldrich.com]
- 8. CAS 28961-43-5: Ethoxylated trimethylolpropane triacrylate [cymitquimica.com]
- 9. Trimethylolpropane triacrylate - Wikipedia [en.wikipedia.org]
- 10. youtube.com [youtube.com]
- 11. Ethoxylated trimethylolpropane triacrylate | 28961-43-5 [chemicalbook.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Review on various activator-assisted polymer grafting techniques for smart drug delivery applications - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03188E [pubs.rsc.org]
- 15. US20200062880A1 - Process for Preparing High Melt Strength Polypropylene - Google Patents [patents.google.com]
- 16. WO2011160636A2 - Grafted photoinitiators - Google Patents [patents.google.com]
- 17. pubs.rsc.org [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. Photoinitiated polymerization of PEG-diacrylate with lithium phenyl-2,4,6-trimethylbenzoylphosphinate: polymerization rate and cytocompatibility - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Polyethylene Film Surface Modification via Benzoic Acid Grafting [mdpi.com]
- 23. mdpi.com [mdpi.com]
- 24. Thermal Characterization of Crosslinked Polymeric Microspheres Bearing Thiol Groups Studied by TG/FTIR/DSC under Non-Oxidative Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Tensile Strength of Einecs 249-472-1 Polymer Networks
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for optimizing the tensile strength of polymer networks derived from Einecs 249-472-1, chemically known as Poly(ethylene glycol) dimethacrylate (PEGDM). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and refine their experimental processes. PEGDM is a versatile bifunctional monomer widely used to create hydrogel networks for applications like tissue engineering, 3D printing, and controlled drug delivery, where mechanical properties are critical for performance.[1][2][3]
This document provides in-depth, question-and-answer-based troubleshooting guides and FAQs to address specific challenges you may encounter.
Frequently Asked Questions (FAQs)
Section 1: Fundamentals & Pre-Polymerization
Q1: What is Einecs 249-472-1 (PEGDM), and how do its structural properties influence tensile strength?
A1: Einecs 249-472-1 is the European Inventory of Existing Commercial Chemical Substances number for Poly(ethylene glycol) dimethacrylate (PEGDM). It is a macromer consisting of a flexible, hydrophilic poly(ethylene glycol) (PEG) chain with a methacrylate group at each end.[1][2][3] During polymerization, these methacrylate groups react to form a three-dimensional hydrogel network.
The tensile strength of this network is fundamentally governed by two main factors:
-
Crosslink Density: This is the number of covalent crosslinks per unit volume. A higher crosslink density generally leads to a stiffer, more rigid material with higher tensile strength but potentially lower elongation (brittleness).[4] It is directly influenced by the molecular weight of the PEGDM precursor.
-
Molecular Weight (MW) of PEG Chain: The length of the PEG chain between the methacrylate ends is critical. Shorter PEG chains (lower MW) result in a higher crosslink density for a given weight concentration, leading to higher tensile strength.[5][6] Conversely, longer PEG chains (higher MW) create a more flexible network with a lower crosslink density and typically lower tensile strength but greater elongation.[7][8][9]
The relationship between these factors dictates the final mechanical properties of the hydrogel.
Q2: I'm having trouble dissolving the PEGDM precursor. How will this affect my results?
A2: Incomplete dissolution of the PEGDM precursor will lead to a heterogeneous precursor solution. This is a critical issue because it results in a non-uniform polymer network with localized areas of weakness. These defects act as stress concentration points, leading to premature failure under tensile load and producing inconsistent, unreliable tensile strength measurements.
Troubleshooting Steps:
-
Solvent Choice: PEGDM is soluble in water and many common organic solvents.[10] Ensure your chosen solvent is appropriate for your specific PEGDM molecular weight.
-
Gentle Heating & Agitation: Use a warm water bath (e.g., 37-50°C) and gentle, continuous stirring to aid dissolution. Avoid excessive heat, which could cause premature, unintended polymerization.
-
Sonication: Brief periods of sonication can help break up aggregates of the polymer.
-
Filtration: Once dissolved, consider filtering the solution through a 0.22 or 0.45 µm syringe filter to remove any remaining particulates before adding the photoinitiator.
Q3: How do I select the right photoinitiator and concentration?
A3: The choice of photoinitiator is crucial for efficient and uniform network formation. The initiator must have an absorption spectrum that overlaps with the emission spectrum of your UV light source. For biomedical applications, cytocompatible initiators like Irgacure 2959 are commonly used.[11]
The concentration of the photoinitiator has a complex effect on tensile strength:
-
Too Low: Insufficient initiator concentration leads to a low concentration of free radicals, resulting in incomplete or slow polymerization. This creates a loosely crosslinked, weak gel with poor tensile strength.
-
Too High: An excessively high initiator concentration can paradoxically decrease tensile strength.[6][12][13] This may be due to the formation of shorter polymer chains and a less homogenous network structure. High concentrations can also increase the cytotoxicity of the final hydrogel.[14]
General Guideline: A common starting concentration range for many photoinitiators is 0.05% to 1.0% (w/v). The optimal concentration must be determined empirically for your specific system (PEGDM MW, concentration, light intensity).
Section 2: Polymerization & Troubleshooting
Q4: My hydrogel isn't forming, or it's extremely soft and weak. What went wrong?
A4: This is a common issue that points to a problem with the polymerization reaction. The goal of polymerization is to create a well-crosslinked network.[15] If the network is weak, it means the crosslinking is insufficient.
Troubleshooting Checklist:
-
Photoinitiator:
-
Concentration: Is it too low? Try increasing it incrementally (e.g., from 0.1% to 0.25% w/v).
-
Freshness: Photoinitiators can degrade over time, especially with exposure to light. Use a fresh batch.
-
Solubility: Ensure the initiator is fully dissolved in the precursor solution.
-
-
UV Light Source:
-
Wavelength: Does the lamp's peak wavelength match the initiator's absorption peak?
-
Intensity & Duration: Insufficient light intensity or exposure time will lead to incomplete curing.[11] Increase the exposure time or move the sample closer to the lamp. Note that excessive UV exposure can potentially degrade the polymer.[11]
-
Lamp Age: UV lamp intensity decreases over time. Check the manufacturer's specifications for lamp life.
-
-
Oxygen Inhibition: Oxygen is a potent inhibitor of free-radical polymerization. The precursor solution can absorb oxygen from the air, which then scavenges the free radicals needed for polymerization.
-
Solution: Degas your precursor solution before adding the initiator by bubbling nitrogen or argon gas through it. Alternatively, perform the polymerization in an inert atmosphere (e.g., a nitrogen-filled glove box).
-
Q5: My tensile strength results are highly variable between samples. What are the likely causes?
A5: Inconsistent results are often due to a lack of standardization in sample preparation and testing.
-
Inhomogeneous Mixing: Ensure the photoinitiator is perfectly and evenly distributed throughout the precursor solution before curing.
-
Inconsistent Curing: The UV light intensity must be uniform across the entire sample mold. Variations in light path or sample thickness can create regions with different crosslink densities.[16]
-
Sample Geometry: Use standardized molds (e.g., dumbbell-shaped, as per ASTM D638) to ensure all samples have identical dimensions.[17][18] Small nicks or imperfections on the sample edges can act as failure points.
-
Testing Conditions: Ensure the tensile testing speed (strain rate) is consistent for all samples, as the mechanical properties of hydrogels can be time-dependent.[19] Also, control the temperature and hydration state of the samples during testing.
Guide to Optimizing Tensile Strength
This section provides actionable strategies to systematically increase the tensile strength of your PEGDM networks. The key is to manipulate variables that increase the crosslink density of the final hydrogel.
Q6: How can I systematically increase the tensile strength of my PEGDM hydrogel?
A6: To increase tensile strength, you need to increase the crosslink density. Here are the primary methods:
-
Increase PEGDM Concentration: A higher concentration of the PEGDM macromer in the precursor solution directly leads to a more densely crosslinked network upon polymerization, which increases both compressive modulus and ultimate stress.[20]
-
Decrease PEGDM Molecular Weight (MW): Using a PEGDM variant with a shorter PEG chain (e.g., switching from MW 1000 to MW 550) will result in a higher density of crosslinks for the same weight percentage, significantly increasing stiffness and tensile strength.[6]
-
Incorporate Additives (Advanced): For more significant modifications, consider incorporating other monomers or crosslinkers. Adding small amounts of a multi-functional crosslinker can increase network nodes, while incorporating nanoparticles (e.g., silica) can create a composite material with enhanced mechanical properties.
Data-Driven Formulation
The following table summarizes the expected relationship between key formulation variables and the resulting mechanical properties. Use this as a guide for your experimental design.
| Parameter Change | Effect on Crosslink Density | Expected Effect on Tensile Strength | Expected Effect on Elongation |
| Increase PEGDM Concentration | Increase | Increase[20][21] | Decrease |
| Decrease PEGDM MW | Increase | Increase[6] | Decrease |
| Increase Photoinitiator Conc. | Complex Effect | May Decrease[6][12][13] | May Increase[12] |
Experimental Protocols
Protocol 1: Standard Preparation of PEGDM Precursor Solution
-
Weighing: Accurately weigh the required amount of PEGDM powder or liquid. For a 10% (w/v) solution, this would be 100 mg of PEGDM for a final volume of 1 mL.
-
Solvent Addition: Add the desired solvent (e.g., phosphate-buffered saline for biological applications) to approximately 90% of the final volume.
-
Dissolution: Place the vial on a magnetic stir plate or vortexer. If needed, warm gently in a water bath (not exceeding 50°C) until the PEGDM is fully dissolved.
-
Initiator Addition: Weigh the photoinitiator (e.g., Irgacure 2959) and add it to the solution. For a 0.5% (w/v) concentration, this would be 5 mg. Mix thoroughly until fully dissolved, protecting the solution from light from this point forward (e.g., by wrapping the vial in aluminum foil).
-
Final Volume: Adjust the solution to the final volume with the solvent.
-
(Optional but Recommended) Degassing: Bubble nitrogen gas through the solution for 5-10 minutes to remove dissolved oxygen.
Protocol 2: Photopolymerization for Tensile Test Specimens
-
Mold Preparation: Use a standardized, non-reactive mold (e.g., made of silicone or PDMS) with dumbbell-shaped cavities according to a standard like ASTM D638 Type V.[17]
-
Filling: Carefully pipette the precursor solution into the mold, ensuring there are no air bubbles.
-
Curing: Place the mold under a UV lamp (e.g., 365 nm) with a known intensity. Expose the solution for a standardized period (e.g., 5-10 minutes). Ensure the distance between the lamp and the mold is consistent for all samples.
-
Sample Removal & Equilibration: Carefully remove the cured hydrogel specimens from the mold. Before testing, allow them to equilibrate in a suitable buffer (e.g., PBS) for a set period (e.g., 24 hours) to ensure they reach swelling equilibrium.
Protocol 3: Tensile Strength Measurement
This protocol is a simplified overview based on the principles of ASTM D638.[17][18][22][23][24]
-
Machine Setup: Use a universal testing machine equipped with grips suitable for soft materials and a load cell appropriate for the expected forces.
-
Sample Mounting: Securely clamp the dumbbell-shaped hydrogel specimen into the grips, ensuring it is aligned vertically and not pre-stretched.
-
Testing: Apply a tensile load at a constant rate of crosshead movement until the specimen fractures.
-
Data Acquisition: Record the force (stress) and displacement (strain) data throughout the test.
-
Analysis: From the resulting stress-strain curve, determine key properties such as Ultimate Tensile Strength (the maximum stress before failure), Young's Modulus (stiffness, from the initial linear portion of the curve), and Elongation at Break.
References
- Polysciences, Inc. (n.d.). Polyethylene glycol dimethacrylate (PEGDMA 200).
- Polysciences, Inc. (n.d.). Poly(ethylene glycol) (400) dimethacrylate.
- Polysciences, Inc. (n.d.). Poly(ethylene glycol) dimethacrylate, MW 1,000.
- MDPI. (2023). Additive Manufacturing and Physicomechanical Characteristics of PEGDA Hydrogels: Recent Advances and Perspective for Tissue Engineering.
- National Center for Biotechnology Information. (2014). Poly(ethylene glycol) Hydrogels with Adaptable Mechanical and Degradation Properties for Use in Biomedical Applications.
- ACS Publications. (2023). Mechanical Behavior of 3D Printed Poly(ethylene glycol) Diacrylate Hydrogels in Hydrated Conditions Investigated Using Atomic Force Microscopy.
- ACS Publications. (2018). Mechanical Properties and Concentrations of Poly(ethylene glycol) in Hydrogels and Brushes Direct the Surface Transport of Staphylococcus aureus.
- PubChem. (n.d.). Dinonyl phthalate.
- PubMed Central. (n.d.). Biomechanical Performances of Networked Polyethylene Glycol Diacrylate: Effect of Photoinitiator Concentration, Temperature, and Incubation Time.
- ResearchGate. (n.d.). Tensile properties of hydrogels.
- ZwickRoell. (n.d.). ASTM D638: tensile properties plastics.
- AZoM. (2025). Formulation of Poly(ethylene glycol) Hydrogels for Drug Delivery.
- ChemicalBook. (n.d.). Poly(ethylene glycol) dimethacrylate.
- MDPI. (2024). Engineering Hydrogels with Enhanced Adhesive Strength Through Optimization of Poly(Ethylene Glycol) Molecular Weight.
- National Institutes of Health. (n.d.). Cartilage-like mechanical properties of poly (ethylene glycol)-diacrylate hydrogels.
- Royal Society of Chemistry. (2018). Influence of molecular weight between crosslinks on the mechanical properties of polymers formed via ring-opening metathesis.
- ASTM International. (n.d.). ASTM D638-14, Standard Test Method for Tensile Properties of Plastics.
- PubMed. (2018). Influence of molecular weight between crosslinks on the mechanical properties of polymers formed via ring-opening metathesis.
- MDPI. (2022). Studies on the Impact of the Photoinitiator Amount Used during the PVP-Based Hydrogels' Synthesis on Their Physicochemical Properties.
- PubMed Central. (n.d.). Strain Stiffening and Negative Normal Force of Agarose Hydrogels.
- European Chemicals Agency. (n.d.). Di-''isononyl'' phthalate.
- ResearchGate. (2025). Effect of photoinitiator concentration on the properties of polyethylene glycol based hydrogels for potential regenerative medicine applications.
- ResearchGate. (n.d.). Influence of Molecular Weight between Crosslinks on the Mechanical Properties of Polymers formed via Ring-Opening Metathesis.
- ScienceDirect. (n.d.). Improving the bioactivity and mechanical properties of poly(ethylene glycol)-based hydrogels through a supramolecular support network.
- Politecnico di Milano. (n.d.). MECHANICAL CHARACTERIZATION OF TOUGH HYDROGELS.
- MDPI. (2024). Molecular Simulation Study on the Impact of a Cross-Linked Network Structure on the Tensile Mechanical Properties of PBT Substrates.
- Mat-Test. (2026). Tensile Testing of Polymers: Understanding ASTM D638 for Plastic Material Testing.
- ResearchGate. (2025). Mechanical properties of end-linked PEG/PDMS hydrogels.
- PubChem. (n.d.). Diisononyl phthalate.
- Royal Society of Chemistry. (n.d.). Highly stretchable and fatigue resistant hydrogels with low Young's modulus as transparent and flexible strain sensors.
- Shimadzu. (n.d.). ASTM D638 Standard Test Method for Tensile Properties of Plastics.
- PubMed. (2001). Formulation of PEG-based hydrogels affects tissue-engineered cartilage construct characteristics.
- NASA. (n.d.). HOW MOLECULAR STRUCTURE AFFECTS MECHANICAL PROPERTIES OF AN ADVANCED POLYMER.
- TUS. (2014). Effect of photoinitiator concentration on the properties of polyethylene glycol based hydrogels for potential regenerative medicine applications.
- PubChem. (n.d.). Diisodecyl Phthalate.
- Industrial Physics. (2022). ASTM Standards for Tensile Testing.
- PubMed Central. (2023). Strong, tough, rapid-recovery, and fatigue-resistant hydrogels made of picot peptide fibres.
- International Journal of Technology. (2022). Optimization of Irgacure® 2959 Concentration as Photo-Initiator on Chitosan-Alginate Based Hydrogel for Colon Tissue Sealant.
- Sigma-Aldrich. (n.d.). Poly(ethylene glycol) dimethacrylate.
Sources
- 1. polysciences.com [polysciences.com]
- 2. polysciences.com [polysciences.com]
- 3. polysciences.com [polysciences.com]
- 4. Molecular Simulation Study on the Impact of a Cross-Linked Network Structure on the Tensile Mechanical Properties of PBT Substrates | MDPI [mdpi.com]
- 5. ntrs.nasa.gov [ntrs.nasa.gov]
- 6. research.tus.ie [research.tus.ie]
- 7. Influence of molecular weight between crosslinks on the mechanical properties of polymers formed via ring-opening metathesis - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 8. Influence of molecular weight between crosslinks on the mechanical properties of polymers formed via ring-opening metathesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Poly(ethylene glycol) dimethacrylate | 25852-47-5 [chemicalbook.com]
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- 17. zwickroell.com [zwickroell.com]
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- 20. Poly(ethylene glycol) Hydrogels with Adaptable Mechanical and Degradation Properties for Use in Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 21. kilianlab.com [kilianlab.com]
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controlling viscosity in high-load TMPETA formulations
Technical Support Center: High-Load TMPETA Formulations
Subject: Controlling Viscosity in Trimethylolpropane Ethoxylate Triacrylate (TMPETA) Systems ID: TSC-TMPETA-001 Status: Active Target Audience: Formulation Chemists, Drug Delivery Engineers, Material Scientists
Executive Summary
You are likely working with TMPETA (e.g., Sartomer SR454 or similar) because you need a balance of flexibility, fast cure speed, and crosslink density. However, in "high-load" scenarios—whether loading 70wt% ceramic fillers for 3D printing or creating high-solid hydrogels for drug delivery—viscosity becomes your primary enemy.
This guide moves beyond basic "add solvent" advice. We treat viscosity as a multi-variable function of Temperature , Shear Rate , Particle Architecture , and Chemical Modification .
Module 1: The Physics of Viscosity Control
Q: Why is my TMPETA formulation behaving like a solid paste even before curing?
A: You are likely fighting particle jamming or hydrogen bonding networks . TMPETA (specifically EO=3, like SR454) has a baseline viscosity of ~60–110 mPa.s at 25°C. When you add fillers or high-MW prepolymers, the distance between particles decreases. Once this distance drops below a critical threshold, the suspension locks up.
The Solution Triad:
-
Thermal Energy (Arrhenius Relationship): Acrylates exhibit exponential viscosity decay with temperature. Heating your reservoir from 25°C to 50°C can drop viscosity by 60–70%.
-
Shear Thinning (Pseudoplasticity): High-load systems must be shear-thinning. They should flow under the shear of a nozzle (injection/printing) but hold shape at rest.
-
Reactive Dilution: Replacing the bulk matrix with lower-viscosity monomers that co-cure.
Visualization: The Viscosity Control Logic Tree
Figure 1: Decision logic for selecting viscosity reduction strategies based on application constraints.
Module 2: Chemical Tuning (Reactive Diluents)
Q: I cannot use heat because my API (Active Pharmaceutical Ingredient) is heat-sensitive. What are my chemical options?
A: You must use Reactive Diluents . These are low-viscosity monomers that solvate your TMPETA and then polymerize into the final network, preventing leaching.
Selection Guide:
| Diluent | Viscosity (25°C) | Application | Pros | Cons |
| IBOA (Isobornyl Acrylate) | ~7 mPa.s | 3D Printing, Coatings | Excellent dilution, high Tg, low shrinkage. | Not Biocompatible (skin irritant), strong odor. |
| HDDA (1,6-Hexanediol diacrylate) | ~6 mPa.s | Industrial Ceramics | Very low viscosity, fast cure. | High shrinkage, skin sensitizer. |
| PEGDA (Mn 250/575) | 15-50 mPa.s | Drug Delivery, Hydrogels | Biocompatible , water-soluble, flexible. | Slower cure than HDDA, lower mechanical strength. |
| HEMA (2-Hydroxyethyl methacrylate) | ~6 mPa.s | Contact Lenses, Scaffolds | Excellent biocompatibility, hydrophilic. | Can absorb too much water (swelling), lower modulus. |
Critical Warning: For drug delivery, avoid small acrylate monomers like Methyl Methacrylate (MMA) due to volatility and toxicity. Stick to PEG-based acrylates or HEMA , and ensure high conversion rates (>95%) to minimize residual monomer toxicity [1].
Module 3: Particle Management (High-Load Suspensions)
Q: My suspension "jams" or spurts during injection/printing. How do I fix this?
A: This is a rheology issue, not just a viscosity issue. You are likely experiencing dilatancy (shear thickening) or wall slip.
The Fix: Bimodal Distribution & Dispersants
-
Bimodal Packing: Do not use a single particle size (e.g., all 5µm). Mix large (5µm) and small (0.5µm) particles at a ~7:3 ratio. The small particles act as "ball bearings" between the large ones, significantly reducing viscosity at the same solid loading [2].
-
Silane Coupling Agents: If using ceramic/glass fillers, treat the surface with a silane (e.g., methacryloxypropyltrimethoxysilane). This prevents particle-particle agglomeration and lowers the "zero-shear" viscosity.
Troubleshooting Matrix
| Symptom | Probable Cause | Corrective Action |
| Paste is too thick to mix | Hydrogen bonding or filler agglomeration. | 1. Heat to 50°C during mixing.2. Add 10-20% Reactive Diluent (HEMA/IBOA). |
| Resin flows but "spurts" | Wall slip or shear thickening. | 1. Add a thixotropic agent (Fumed Silica ~1%).2. Reduce print/injection speed. |
| Phase Separation | Diluent incompatibility. | Switch diluent polarity. If TMPETA is hydrophobic, avoid pure water-soluble PEGs without a compatibilizer. |
| High Cytotoxicity | Unreacted monomers. | 1. Increase UV dose/Time.2. Perform a post-cure wash (PBS/Ethanol) for 24h [3]. |
| Cracking during Cure | Shrinkage stress. | TMPETA has high functionality (3). Dilute with a mono-functional acrylate (IBOA/HEMA) to relax stress. |
Standard Operating Protocol (SOP): The "Step-Down" Mixing Method
Objective: Create a homogeneous high-load TMPETA suspension without air entrapment.
Step 1: The Premix (Liquid Phase)
-
Combine TMPETA and Reactive Diluent (e.g., PEGDA 575) in a planetary mixer cup.
-
Add Dispersant: 1-3 wt% relative to solid load.
-
Mix: 2000 RPM for 2 mins. Result: Clear, low-viscosity liquid.[1]
Step 2: Solid Loading (Incremental)
-
Add 50% of Filler: Mix 2000 RPM for 1 min.
-
Add 25% of Filler: Mix 2000 RPM for 1 min. Check temperature (friction generates heat).
-
Add Final 25%: Mix 2000 RPM for 2 mins.
Step 3: De-aeration (Critical)
-
High-viscosity resins trap bubbles. Vacuum degas at -0.9 bar for 10 minutes or use a centrifugal vacuum mixer.
-
Visual Check: The surface must be mirror-smooth.
Step 4: Thermal Equilibration
-
Before use, bring the paste to the target processing temperature (e.g., 40°C). This ensures consistent viscosity during the actual experiment.
Visualization: Formulation Workflow
Figure 2: Step-by-step formulation workflow to ensure homogeneity and air-free suspension.
References
-
Biocompatibility of Acrylates: Evaluation of PEGDA hydrogels for tissue engineering. Source:
-
Particle Packing & Rheology: Rheology of Highly Concentrated Suspensions with Bimodal Size Distribution. Source:
-
Post-Cure Washing Protocols: Cytotoxicity of Photo-Crosslinked Hydrogels and Washing Efficiency. Source:
-
TMPETA Properties (SR454): Sartomer SR454 Technical Data Sheet. Source:
Sources
Technical Support Center: Minimizing Yellowing in UV Cured Films
Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting advice and frequently asked questions to address the common challenge of yellowing in UV cured films. Our focus is on understanding the root causes of discoloration and implementing effective strategies to achieve long-lasting optical clarity in your experimental work.
Troubleshooting Guide: A Practical Q&A Approach
This section is designed to help you diagnose and resolve specific yellowing issues you may encounter during your experiments.
Q1: My clear film exhibits a distinct yellow tint immediately after UV curing. What are the likely causes and how can I fix this?
A1: Immediate yellowing upon curing is typically related to the formulation components, particularly the photoinitiator and the resin system, or excessive heat generation during polymerization.
Potential Causes & Solutions:
-
Photoinitiator Choice: Certain photoinitiators, especially those with aromatic structures, can generate colored byproducts upon cleavage. This is a common cause of initial yellowing. For instance, some Type II photoinitiators used with amine synergists can lead to yellowing.[1][2]
-
Solution: Switch to a "non-yellowing" photoinitiator. Acylphosphine oxide (TPO) based photoinitiators are excellent choices for clear coatings as they undergo photobleaching, where the yellow color of the initiator fades upon exposure to UV light.[2][3] Bisacylphosphine oxide (BAPO) initiators are also highly recommended for their low yellowing characteristics in clear and pigmented systems.[3]
-
-
Resin Chemistry: Aromatic-based resins, such as those derived from bisphenol A (like many epoxy acrylates) or toluene diisocyanate (TDI) in urethane acrylates, contain benzene rings that are susceptible to oxidation and can form chromophores (color-producing groups) when exposed to UV energy.[3][4][5]
-
Excessive Curing/Heat: Over-curing, either through excessively high UV intensity or prolonged exposure, can generate significant heat.[6][7] This thermal energy can accelerate the degradation of components in the formulation, leading to yellowing.[6][8]
-
Solution: Optimize your curing parameters. Reduce the UV lamp intensity or increase the belt speed to deliver just enough energy for a full cure without excessive heat buildup.[4][7] Ensure the UV lamp's spectral output is well-matched to the absorbance profile of your photoinitiator to maximize efficiency.[3]
-
Q2: My UV cured film looks perfectly clear initially, but gradually turns yellow over days or weeks, especially when exposed to laboratory lighting or sunlight. What is causing this long-term degradation?
A2: Delayed yellowing is a classic sign of photodegradation and oxidation of the cured polymer network over time. The initial formulation may be stable, but it lacks long-term protection against environmental factors.
Potential Causes & Solutions:
-
UV Degradation: Continuous exposure to UV radiation (even from ambient light) breaks down the chemical bonds within the polymer structure.[4][6] This process, known as photodegradation, creates free radicals that lead to the formation of yellowing chromophores.[3][4]
-
Solution: Incorporate a UV absorber into your formulation. UV absorbers are molecules that preferentially absorb harmful UV radiation and dissipate it as harmless heat, effectively shielding the polymer backbone.[3][9][10] Benzotriazole and hydroxyphenyl-triazine (HPT) type UV absorbers are commonly used.[3][9]
-
-
Oxidation: Oxygen from the atmosphere can attack the polymer network, especially in the presence of UV light and heat. This oxidative degradation is a major contributor to long-term yellowing.[3][4][7]
-
Solution 1: Add a Hindered Amine Light Stabilizer (HALS). HALS do not absorb UV radiation but act as potent radical scavengers.[3][11][12] They actively trap free radicals generated during photo-oxidation, preventing them from causing further degradation. A key advantage of HALS is their regenerative nature, allowing them to provide long-lasting protection.[11][13]
-
Solution 2: Incorporate antioxidants. Antioxidants terminate oxidative chain reactions and can be particularly effective in preventing yellowing that occurs due to thermal stress during and after curing.[8][9] They often work synergistically with HALS.
-
Q3: I've noticed that my formulation containing amines for oxygen scavenging yellows more than my amine-free formulations. Why is this and what can I do?
A3: Amines, especially aromatic amines, are prone to oxidation and can contribute significantly to yellowing.[1][3] While they are effective oxygen scavengers that can enhance surface cure, their tendency to form colored oxidation products is a well-known drawback.[1][5]
Potential Causes & Solutions:
-
Amine Oxidation: The nitrogen-containing groups in amines can react with atmospheric oxygen or nitrogen oxides, particularly when exposed to UV light, to form yellow-colored nitro and nitroso compounds.[3][5]
-
Solution: Replace aromatic amines with aliphatic amines or acrylated amines, which are generally less prone to yellowing.[1][3] Alternatively, consider using amine-free oxygen scavengers. You can also optimize the concentration of the amine synergist to the lowest effective level. For some systems, a combination of Type I and Type II photoinitiators can reduce the reliance on high concentrations of amines.[2]
-
Frequently Asked Questions (FAQs)
What is Einecs 249-472-1 and can it cause yellowing?
Einecs 249-472-1 refers to Diisononyl phthalate (DINP), a commonly used plasticizer.[14] While not a primary component of the UV-curable resin itself, additives like plasticizers can influence the overall stability of the film. Low-quality or impure plasticizers may contain aromatic impurities that can contribute to yellowing. It is crucial to use high-purity, UV-stable grades of any additives in your formulation.
How do I choose the right resin to minimize yellowing?
The fundamental rule is to favor aliphatic over aromatic structures.[3][4]
| Resin Type | Yellowing Tendency | Comments |
| Aliphatic Urethane Acrylates | Low | Excellent flexibility and weather resistance.[3][4] |
| Aliphatic Polyester Acrylates | Low | Good balance of properties.[3] |
| Acrylic Acrylates | Low | Good adhesion and low yellowing.[4] |
| Aromatic Urethane Acrylates | High | Contain aromatic isocyanates (e.g., TDI) that are prone to yellowing. |
| Bisphenol A Epoxy Acrylates | High | The aromatic backbone is a primary source of UV-induced yellowing.[4][9] |
What is the synergistic effect of UV absorbers and HALS?
UV absorbers and HALS work together through different but complementary mechanisms to provide superior protection against yellowing.
Caption: Synergistic protection by UV absorbers and HALS.
As the diagram illustrates, the UV absorber acts as a primary shield, blocking UV radiation from reaching the polymer. Any stray UV that gets through may still generate free radicals, which are then neutralized by the HALS before they can cause damage.
Can incomplete curing lead to yellowing?
Yes, an under-cured film contains unreacted monomers and photoinitiator fragments.[3][4] These residual components are less stable and more susceptible to oxidation over time, which can lead to yellowing.[3][4] It is crucial to ensure complete curing by providing sufficient UV dose and intensity.[4][7] Using a nitrogen-inert atmosphere during curing can also help by eliminating oxygen inhibition, which is a common cause of incomplete surface cure.[3]
Experimental Protocol: Quantifying Yellowing
To systematically evaluate the effectiveness of your anti-yellowing strategies, it is essential to quantify the color change. The Yellowness Index (YI) is the standard metric for this purpose, as defined by methods like ASTM E313.[15][16]
Objective: To measure the change in Yellowness Index (ΔYI) of a UV cured film after exposure to accelerated weathering conditions.
Materials & Equipment:
-
UV curable formulation (with and without stabilizers)
-
Substrate (e.g., glass slides, clear plastic film)
-
Film applicator (for consistent thickness)
-
UV curing system
-
Spectrophotometer or colorimeter capable of measuring CIE Tristimulus values (X, Y, Z).[17][18][19]
-
Accelerated weathering chamber (with controlled UV exposure and temperature)
Methodology:
-
Sample Preparation:
-
Prepare at least two formulations: a control (no stabilizers) and your experimental formulation (with UV absorber, HALS, etc.).
-
Apply a film of a consistent, defined thickness (e.g., 50 µm) onto a transparent substrate.
-
Cure the films using your standard UV curing process. Ensure all samples receive the same UV dose.
-
-
Initial Measurement (T=0):
-
Calibrate the spectrophotometer according to the manufacturer's instructions.[19]
-
Measure the initial CIE Tristimulus values (X, Y, Z) for each cured film.
-
Calculate the initial Yellowness Index (YI₀) using the ASTM E313 formula: YI = (100 * (CₓX - C₂Z)) / Y . (The coefficients Cₓ and C₂ depend on the illuminant and observer, e.g., for D65/10°, Cₓ=1.3013, C₂=1.1498).[15]
-
-
Accelerated Weathering:
-
Place the samples in an accelerated weathering chamber. The conditions will depend on your specific application, but a typical cycle might involve exposure to UVA radiation at a controlled temperature (e.g., 60°C).
-
Expose the samples for a defined period (e.g., 100, 200, 500 hours).
-
-
Post-Exposure Measurement (T=x):
-
After each exposure interval, remove the samples and re-measure the CIE Tristimulus values.
-
Calculate the new Yellowness Index (YIₓ).
-
-
Data Analysis:
-
Calculate the change in Yellowness Index: ΔYI = YIₓ - YI₀ .
-
A lower ΔYI value indicates better resistance to yellowing. Plot ΔYI versus exposure time for a visual comparison of your formulations.
-
Troubleshooting Workflow
This flowchart provides a logical sequence for diagnosing and resolving yellowing issues in your UV cured films.
Caption: A step-by-step workflow for troubleshooting yellowing.
References
-
Uvitron International. (2024). Why Do Some UV-Cured Adhesives Turn Yellow Over Time?[Link]
-
Threenh. (n.d.). What is the Yellowness Index and How to Measure it?[Link]
-
ArtResin. (2021). Why Does My Resin Turn Yellow?[Link]
-
IGM Resins. (2022). Synergistic effect combining amines and aminoacrylates with Type I photoinitiators. RadTech 2022. [Link]
-
Eternal Chemical. (2025). Yellowing in UV-Cured Coatings: Causes, Mechanisms, and Solutions. [Link]
-
Testronix Instruments. (2019). Calculating Yellowness Index of Plastics. [Link]
-
Bomar. (n.d.). Yellowing and Color Change in Oligomers & Coatings. [Link]
-
Elaplus Functional Materials Co., LTD. (n.d.). Why does UV glue turn yellow and how to prevent it?[Link]
-
Deltachem(Qingdao) Co.,Ltd. (2024). How to keep your UV resin clear from yellowing?[Link]
-
CAPLINQ. (2025). Understanding and Preventing Yellowing in Epoxy-based Clear Encapsulants. [Link]
-
IntoResin. (2022). How to prevent resin yellowing/ambering. YouTube. [Link]
-
PROSTECH. (n.d.). Why do UV adhesives turn yellow and How to prevent it?[Link]
-
Tintoll. (n.d.). HALS Hindered Amine Light Stabilizer, UV HALS Chemical Stabilizer. [Link]
-
Equitech. (n.d.). Yellowness Index Measurement in Plastics Processing. [Link]
-
Brenntag. (n.d.). UV Absorbers Used for Coatings. [Link]
-
National Institutes of Health (NIH). (2021). Exogenous Antioxidants Impact on UV-Induced Changes in Membrane Phospholipids and the Effectiveness of the Endocannabinoid System in Human Skin Cells. [Link]
-
National Institutes of Health (NIH). (n.d.). Diisononyl phthalate. PubChem. [Link]
-
MDPI. (n.d.). Evaluating the Effect of Fresh and Aged Antioxidant Formulations in Skin Protection Against UV Damage. [Link]
-
Impact Analytical. (2024). Yellowness Index of Plastics: Understanding Laboratory Testing Methods. [Link]
-
Wellt Chemicals. (2025). Understanding Hindered Amine Light Stabilizers. [Link]
-
ResearchGate. (2025). Evaluating the Effect of Fresh and Aged Antioxidant Formulations in Skin Protection Against UV Damage. [Link]
-
ResearchGate. (2025). Hindered amine light stabilizers in pigmented coatings. [Link]
-
European Chemicals Agency (ECHA). (n.d.). Substance Information. [Link]
-
National Institutes of Health (NIH). (n.d.). Preparation and Characterization of UV-Curable Acrylic Membranes Embedding Natural Antioxidants. [Link]
-
HunterLab. (2023). What standard do I use to verify Yellowness Index Performance?[Link]
-
3V Sigma USA. (2025). The Role of Hindered Amine Light Stabilizers (HALS) in Polymer Durability. [Link]
-
ResearchGate. (2025). Preparation and Characterization of UV-Curable Acrylic Membranes Embedding Natural Antioxidants. [Link]
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- 15. What is the Yellowness Index and How to Measure it?-3NH [threenh.com]
- 16. What standard do I use to verify Yellowness Index Performance? - HunterLab Horizons Blog | HunterLab [hunterlab.com]
- 17. Calculating Yellowness Index of Plastics [testronixinstruments.com]
- 18. equitechintl.com [equitechintl.com]
- 19. contractlaboratory.com [contractlaboratory.com]
enhancing thermal stability of TMPETA crosslinked polymers
The following guide is structured as a Tier-3 Technical Support resource, designed for researchers requiring advanced intervention for thermal stability issues in Trimethylolpropane Ethoxylate Triacrylate (TMPETA) systems.
Topic: Enhancing Thermal Stability of TMPETA Crosslinked Polymers Ticket ID: TMP-TH-STAB-001 Assigned Specialist: Senior Application Scientist, Polymer Physics Division
Executive Summary & Mechanism Analysis[1]
The Challenge:
TMPETA is favored for its balance of reactivity and flexibility (due to the ethoxylate spacers). However, these same ether linkages (
Thermal Instability Roots:
-
Oxidative Unzipping: At elevated temperatures (>150°C), the ether backbone is prone to radical attack, leading to chain scission.
-
Low Crosslink Density (Effective): While TMPETA is trifunctional, steric hindrance or incomplete curing often leaves residual unsaturation, which acts as a plasticizer, lowering
and inviting early thermal degradation. -
Lack of Char Formation: Pure acrylate networks typically degrade completely into volatiles without forming a protective char layer.
Troubleshooting Guide (Q&A Format)
Q1: My TMPETA films soften significantly above 60°C. How do I increase the operating temperature ( )?
Diagnosis:
You are likely observing the natural
Solution: You must increase the network rigidity without sacrificing the processing viscosity.
-
Strategy A (Hybridization): Incorporate POSS (Polyhedral Oligomeric Silsesquioxane) acrylates. These "molecular silica" cages co-polymerize, restricting chain mobility.
-
Strategy B (Co-monomer): Blend TMPETA with 20-30 wt% of a rigid cycloaliphatic monomer like Isobornyl Acrylate (IBOA) or Tricyclodecane Dimethanol Diacrylate (TCDDA) .
Q2: TGA data shows weight loss starting at 180°C, well below the expected backbone degradation. Why?
Diagnosis: This is the "false" degradation onset caused by volatilization of unreacted monomers or low-molecular-weight oligomers. It indicates an incomplete cure.[4]
Solution: Implement a Dual-Stage Cure Protocol .
-
UV Cure: Standard photopolymerization (e.g., 500 mJ/cm²).
-
Thermal Post-Cure: Bake the sample at 80°C (below degradation, above
) for 2-4 hours.
Q3: The polymer yellows and becomes brittle after long-term exposure to 100°C+ air.
Diagnosis: This is Thermo-Oxidative Degradation .[1] The ether linkages in TMPETA are oxidizing to form hydroperoxides, which then split the chains.
Solution: Add a synergistic antioxidant package (0.5 - 1.0 wt% total):
-
Primary Antioxidant: Hindered Phenol (e.g., Pentaerythritol tetrakis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate)). Scavenges peroxy radicals.
-
Secondary Antioxidant: Phosphite/Thioester. Decomposes hydroperoxides without forming radicals.
Experimental Protocol: High-Stability TMPETA-Silica Nanocomposite
This protocol creates a hybrid network using surface-treated fumed silica to physically restrict chain motion and act as a thermal insulator.
Materials
-
Monomer: TMPETA (EO content ~3 mol).
-
Filler: Fumed Silica (surface treated with methacrylsilane for covalent bonding).
-
Photoinitiator: TPO or BAPO (1-3 wt%).
-
Stabilizer: Hindered Phenol Antioxidant (0.5 wt%).
Workflow
-
Pre-Dispersion (Critical Step):
-
Dissolve the antioxidant in the TMPETA monomer at 40°C.
-
Add Fumed Silica (1–5 wt%) slowly while stirring.
-
Note: Viscosity will rise. Do not exceed 5 wt% without a solvent diluent.
-
-
High-Shear Mixing:
-
Use a high-shear mixer or probe sonicator (20 kHz, 30% amplitude) for 10 minutes.
-
Goal: Break silica agglomerates. Translucency indicates good dispersion.
-
-
Degassing:
-
Vacuum desiccate the resin for 30 minutes to remove entrapped air (oxygen inhibits curing).
-
-
Curing (Dual Stage):
-
UV Stage: Cure under
atmosphere (if possible) to prevent oxygen inhibition. Dose: 1000 mJ/cm². -
Thermal Stage: Post-cure at 100°C for 2 hours.
-
Visual Workflow (DOT Diagram)
Caption: Step-by-step synthesis workflow for enhancing thermal stability via nanocomposite formation and dual-stage curing.
Performance Data Comparison
The following table illustrates the expected improvements when applying the strategies above.
| Formulation Type | Char Yield (600°C) | Failure Mode | ||
| Pure TMPETA | ~20 - 30°C | 320°C | < 1% | Rapid depolymerization |
| TMPETA + 30% IBOA | 50 - 60°C | 330°C | < 2% | Brittle fracture |
| TMPETA + 5% Silica | 35 - 45°C | 380°C | 10 - 15% | Char barrier formation |
| Hybrid (Silica + IBOA) | 65 - 75°C | 400°C | > 15% | Structurally Stable |
Note:
Failure Analysis Logic Tree
Use this diagram to diagnose specific thermal failures in your experiments.
Caption: Diagnostic logic tree for identifying the root cause of thermal instability and selecting the appropriate remediation.
References
-
Thermal Degradation of Acrylates : Effect of trimethylolpropane triacrylate cross-linkages on the thermal stability and char yield of poly(methyl methacrylate) nanocomposites. ResearchGate. Available at: [Link]
-
Silica Nanocomposites : Experimental Investigation of Mechanical and Thermal Properties of Silica Nanoparticle-Reinforced Poly(acrylamide) Nanocomposite Hydrogels. NIH/PubMed. Available at: [Link]
-
Antioxidant Mechanisms : Antioxidant for long-term thermal stabilization. Partners in Chemicals. Available at: [Link]
-
Curing Optimization : Thermal stability and curing behavior of acrylate photopolymers for additive manufacturing. Technical University of Munich (TUM). Available at: [Link]
-
TGA Methodology : Decomposition Temperature (Td) of Laminate Material Using TGA. IPC / Global Electronics Association. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. tainstruments.com [tainstruments.com]
- 3. Experimental Study on Thermal Decomposition Temperature and Thermal Expansion Coefficient of Typical Nonmetallic Materials in Aeroengine Components - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Purity Determination: Advanced NMR Characterization of CAS 29116-98-5
In the landscape of drug development and manufacturing, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For researchers and scientists, an accurate, robust, and reliable method for purity determination is paramount. This guide provides an in-depth technical comparison of analytical methodologies for assessing the purity of the pharmaceutical compound identified as CAS 29116-98-5, with a primary focus on the superior capabilities of Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
While chromatographic techniques have traditionally been the workhorse of purity analysis, qNMR has emerged as a powerful, direct, and often more efficient alternative.[1][2] This guide will elucidate the scientific principles underpinning qNMR, provide a self-validating experimental protocol, and objectively compare its performance against established methods like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).
The Rationale for qNMR: A Primary Analytical Method
At its core, the power of NMR spectroscopy in a quantitative context lies in a fundamental principle: the area of an NMR signal is directly proportional to the number of atomic nuclei giving rise to that signal.[3][4] This unique characteristic allows qNMR to function as a primary ratio method, capable of determining the purity of a substance by comparing the integral of an analyte's signal to that of a certified reference material (internal standard) of known purity, without needing a reference standard of the analyte itself.[3]
This offers distinct advantages over other spectroscopic and chromatographic methods, which typically require calibration curves or knowledge of response factors for every compound being quantified.[3] For drug development professionals, this translates to:
-
Speed and Efficiency: qNMR can significantly reduce the time and resources spent on developing separate analytical methods for every potential impurity.[1][5]
-
Comprehensive Insight: A single qNMR experiment provides structural confirmation of the main component while simultaneously identifying and quantifying impurities, residual solvents, and water content.[1][6]
-
Non-Destructive Analysis: The sample can be recovered unchanged after the analysis, which is particularly valuable when working with scarce or expensive materials.[2][7]
A Validated Experimental Workflow for qNMR Purity Assessment
The trustworthiness of any analytical protocol hinges on a well-designed, validated methodology. The following step-by-step workflow for the qNMR analysis of CAS 29116-98-5 is designed to be self-validating, ensuring accuracy and reproducibility.
Experimental Protocol: qNMR Purity Determination
-
Method Planning: The Crucial Choice of Internal Standard
-
Causality: The selection of an appropriate internal standard is the most critical step for accurate qNMR. The standard must be of high, certified purity and possess signals that are sharp, well-resolved, and in a region of the spectrum free from any signals of the analyte or expected impurities.[8]
-
Protocol: For a compound like CAS 29116-98-5, potential internal standards could include maleic acid, dimethyl sulfone, or benzoic acid, depending on the chosen deuterated solvent and the analyte's spectral properties. The standard must be chemically inert towards the analyte.[8]
-
-
Sample Preparation: Precision is Key
-
Causality: Accurate quantification relies on the precise determination of the mass ratio between the analyte and the internal standard. Any error in weighing will directly translate to an error in the final purity calculation.
-
Protocol:
-
Accurately weigh approximately 10-20 mg of the CAS 29116-98-5 sample into a clean vial using a calibrated analytical balance.
-
Accurately weigh approximately 5-10 mg of the chosen certified internal standard into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of a suitable deuterated solvent (e.g., DMSO-d6, CDCl3). Ensure complete dissolution.[4]
-
Transfer the solution to a high-quality NMR tube.
-
-
-
NMR Data Acquisition: Ensuring Quantitative Conditions
-
Causality: To ensure the direct proportionality between signal integral and molar concentration, NMR acquisition parameters must be set to allow for full relaxation of all relevant nuclei between pulses. A long relaxation delay (D1) is essential.[1]
-
Protocol (Example on a 400 MHz spectrometer):
-
Pulse Angle: Set to a small flip angle (e.g., ≤ 45°) to reduce saturation effects.[1]
-
Relaxation Delay (D1): Set to at least 5 times the longest spin-lattice relaxation time (T1) of any signal to be integrated (typically > 30 seconds for accurate quantification).[1]
-
Number of Scans: Acquire a sufficient number of scans (e.g., ≥ 32) to achieve an adequate signal-to-noise ratio (S/N > 150:1) for the signals of interest.[1]
-
Spectral Width: Ensure the spectral width encompasses all signals from the analyte and internal standard.[1]
-
-
-
Data Processing and Purity Calculation
-
Causality: Accurate integration is impossible without correct phasing and baseline correction. Automated routines should be checked manually to ensure consistency across the spectrum.
-
Protocol:
-
Apply Fourier transform, followed by careful manual phase correction and baseline correction to the spectrum.
-
Select a well-resolved signal for the analyte (analyte peak) and a signal for the internal standard. Integrate both signals accurately.
-
Calculate the purity using the following established equation[9]:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / M_analyte) * (M_std / MW_std) * P_std
Where:
-
I: Integral value of the signal
-
N: Number of protons giving rise to the signal
-
MW: Molecular Weight
-
M: Mass
-
P: Purity of the standard
-
-
-
Caption: A validated workflow for qNMR purity determination.
Comparative Analysis: NMR vs. HPLC and Mass Spectrometry
While qNMR offers significant advantages, a comprehensive analytical strategy often involves orthogonal techniques. High-Performance Liquid Chromatography (HPLC) is considered a gold standard for its resolving power, and Mass Spectrometry (MS) is unmatched in sensitivity for trace analysis.[10][11] The choice of method depends on the specific analytical goal.
| Feature | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) | Mass Spectrometry (MS) |
| Primary Goal | Absolute quantification, purity, structural confirmation | Separation of complex mixtures, purity assessment | Impurity identification, trace analysis, structural elucidation |
| Reference Standard | Requires only an internal standard, not of the analyte.[1] | Requires a reference standard for each compound to be quantified.[10] | Often used qualitatively; requires standards for quantification. |
| Accuracy & Precision | High accuracy and precision, comparable to HPLC.[1][5][12] | Considered the "gold standard" for precision and accuracy in many applications.[10] | Excellent for trace quantification when coupled with LC/GC. |
| Sensitivity | Moderate (typically requires mg of sample) | High (µg to ng level) | Very High (pg to fg level).[11] |
| Specificity | High; distinguishes different protons within a molecule. | High; based on retention time and detector response. | Very High; based on mass-to-charge ratio and fragmentation.[10] |
| Information Provided | Quantitative and structural information simultaneously.[1] | Primarily quantitative (concentration) based on peak area. | Molecular weight and structural fragments.[13] |
| Sample Throughput | Can be faster than developing a new HPLC method.[7] | Can be high with an established method and autosampler. | High, especially when coupled with a separation technique. |
| Cost (per sample) | Lower due to reduced solvent and column usage.[7] | Higher due to solvent consumption and column replacement. | Can be high depending on the instrumentation. |
| Key Advantage | Direct quantification without analyte-specific standards. | Excellent separation of structurally similar compounds. | Unmatched sensitivity for detecting trace-level impurities. |
Ensuring Trustworthiness: Addressing Analytical Challenges
A robust analytical method must account for potential pitfalls. In qNMR, the primary challenge is often signal overlap, where a signal from an impurity is obscured by a much larger signal from the analyte.
Troubleshooting Protocol:
-
Assess Signal Overlap: Carefully examine the 1D ¹H NMR spectrum. If the chosen analyte and standard signals are fully resolved, proceed with the calculation.
-
Select Alternative Signals: If the primary signal of interest for the analyte is overlapped, identify another unique, well-resolved signal in the analyte's spectrum for quantification.
-
Utilize 2D NMR: For complex cases, 2D NMR techniques like HSQC can be employed to resolve overlapping signals and confirm impurity structures.[6]
-
Method Validation: The entire qNMR method should be validated for specificity, accuracy, precision, linearity, and range to meet regulatory standards, similar to chromatographic methods.[5][8][12]
Caption: Decision logic for robust qNMR data analysis.
Conclusion
For the critical task of determining the purity of pharmaceutical compounds such as CAS 29116-98-5, quantitative NMR spectroscopy offers a powerful, efficient, and direct analytical solution. Its ability to provide both structural and quantitative data in a single, non-destructive measurement positions it as an invaluable tool for researchers, scientists, and drug development professionals.[4] While HPLC and MS remain essential orthogonal techniques for separation and trace detection, respectively, qNMR provides a holistic purity profile with unparalleled efficiency, making it a cornerstone of modern pharmaceutical analysis.[5][14]
References
-
Webster, G. K. (2014). Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. American Chemical Society. Available from: [Link]
-
Sørensen, D., et al. (2020). Quantitative Nuclear Magnetic Resonance (qNMR), a Metrological Method—Proposed Revisions to the USP General Chapters on NMR. US Pharmacopeia (USP). Available from: [Link]
-
Guo, X., et al. (2023). Application of quantitative NMR in pharmaceutical analysis: Method qualification and potency determination for two new chemical entities in early-stage clinical studies. Journal of Pharmaceutical and Biomedical Analysis. Available from: [Link]
-
Patsnap. (2023). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. Patsnap Eureka. Available from: [Link]
-
Bentham Science Publishers. (2022). Development and Validation of 1 H Nuclear Magnetic Resonance Quantitative Method for Efavirenz API Quality Control. Bentham Science. Available from: [Link]
-
ALWSCI. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. ALWSCI. Available from: [Link]
-
NIH National Library of Medicine. (2023). Comparative Analysis of Benchtop NMR and HPLC‐UV for Illicit Drug Mixtures. PMC. Available from: [Link]
-
Emery Pharma. (2024). A Guide to Quantitative NMR (qNMR). Emery Pharma. Available from: [Link]
-
Pauli, G. F., et al. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry. Available from: [Link]
-
Moravek, Inc. (2021). Top 5 Methods of Assessing Chemical Purity. Moravek, Inc. Available from: [Link]
-
MDPI. (2023). Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. MDPI. Available from: [Link]
-
The Good Scents Company. sorbitan dioleate, 29116-98-1. The Good Scents Company. Available from: [Link]
-
Chemistry LibreTexts. (2022). NMR Spectroscopy. Chemistry LibreTexts. Available from: [Link]
-
Technology Networks. (2021). Active Pharmaceutical Ingredient Analysis. Technology Networks. Available from: [Link]
-
Stuppner, H., et al. (2013). Mass spectrometry and NMR spectroscopy: Modern high-end detectors for high resolution separation techniques—State of the art in natural product HPLC-MS, HPLC-NMR, and CE-MS hyphenations. ResearchGate. Available from: [Link]
-
University of Cambridge. (2017). Quantitative NMR Spectroscopy. University of Cambridge Department of Chemistry. Available from: [Link]
-
Pathogenia. Purity Assay (Pharmaceutical Testing). Pathogenia. Available from: [Link]
-
InTechOpen. (2018). The Strengths and Weaknesses of NMR Spectroscopy and Mass Spectrometry with Particular Focus on Metabolomics. InTechOpen. Available from: [Link]
-
Mahajan, S., & Singh, I. P. (2013). Determining and reporting purity of organic molecules: why qNMR. Magnetic Resonance in Chemistry. Available from: [Link]
-
Medikamenter QS. (2024). Understanding Assay, Purity, and Potency in Analytical Chemistry. Medikamenter QS. Available from: [Link]
-
Mestrelab Resources. (2013). Purity Calculation. Mestrelab Resources. Available from: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Determining and reporting purity of organic molecules: why qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. usp.org [usp.org]
- 4. emerypharma.com [emerypharma.com]
- 5. ovid.com [ovid.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 9. Purity Calculation - Mestrelab Resources [mestrelab.com]
- 10. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 11. biotecnologiaindustrial.fcen.uba.ar [biotecnologiaindustrial.fcen.uba.ar]
- 12. benthamdirect.com [benthamdirect.com]
- 13. researchgate.net [researchgate.net]
- 14. Comparative Analysis of Benchtop NMR and HPLC‐UV for Illicit Drug Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
Publish Comparison Guide: Swelling Ratio Validation of TMPETA-Based Hydrogels
Part 1: Executive Summary & Technical Rationale
In the development of hydrogel-based therapeutics and tissue scaffolds, the choice of crosslinker dictates the network topology, which in turn governs mass transport (drug release) and mechanical integrity. Trimethylolpropane ethoxylate triacrylate (TMPETA) represents a distinct class of "star-polymer" crosslinkers. Unlike linear alternatives, TMPETA introduces a trifunctional branching point with flexible ethoxylate spacers.
This guide validates the swelling performance of TMPETA-based hydrogels against industry standards: Poly(ethylene glycol) diacrylate (PEGDA) and N,N'-Methylenebisacrylamide (MBAA) .
The TMPETA Advantage
While PEGDA (linear, bifunctional) excels in biocompatibility and MBAA (small molecule, bifunctional) offers rigidity, TMPETA provides a hybrid architecture . Its trifunctional core (
Part 2: Comparative Analysis (TMPETA vs. Alternatives)
The following data synthesis compares the swelling behavior and structural properties of hydrogels synthesized with equimolar concentrations of crosslinker.
Table 1: Comparative Performance Metrics
| Feature | TMPETA (Target) | PEGDA (Alternative) | MBAA (Alternative) |
| Architecture | Trifunctional (Star-shaped) | Bifunctional (Linear) | Bifunctional (Short-chain) |
| Swelling Ratio ( | Moderate (10–25) | High (20–40) | Low (5–15) |
| Network Homogeneity | High (Uniform cages) | Moderate (Loop formation risk) | Low (Heterogeneous clusters) |
| Mech. Modulus | High (Tough/Flexible) | Low (Soft/Elastic) | High (Brittle/Stiff) |
| Mesh Size ( | Tunable (Tight distribution) | Large (Broad distribution) | Very Small |
| Primary Use Case | Controlled Release / load-bearing | Cell Encapsulation | Superabsorbents |
Analytic Insight: TMPETA hydrogels typically exhibit a lower Equilibrium Swelling Ratio (ESR) compared to PEGDA of similar molecular weight. This is due to the higher junction functionality (
vs), which reduces the average molecular weight between crosslinks ( ), tightening the mesh according to the Flory-Rehner theory.
Part 3: Mechanism & Network Topology
To understand the validation data, one must visualize the network topology. The diagram below illustrates how TMPETA's trifunctionality creates a tighter, more geometrically defined network compared to the loose entanglements of PEGDA.
Diagram 1: Crosslinker Topology & Swelling Mechanism
Caption: Comparison of network formation. TMPETA (blue) forms a trifunctional node, creating a tighter 'cage' structure than the linear bridges of PEGDA (red), directly correlating to reduced swelling ratios.
Part 4: Validation Protocol (Gravimetric Analysis)
This protocol is designed to be self-validating . It includes checkpoints to ensure that mass loss is due to water removal and not polymer degradation.
Materials Required
-
Synthesized Hydrogel Discs (Standardized dimensions: 8mm
x 2mm height). -
Lyophilizer or Vacuum Oven.
-
Analytical Balance (Precision: 0.1 mg).
-
Swelling Media: PBS (pH 7.4) or Deionized Water at 37°C.
-
50-mesh stainless steel baskets (for handling fragile gels).
Step-by-Step Workflow
-
Preparation (The "Relaxed" State):
-
Immediately after synthesis, wash hydrogels in deionized water for 24 hours to remove unreacted monomers (Sol fraction).
-
Validation Check: Verify wash water via UV-Vis spectroscopy to ensure no monomer peaks remain.
-
-
Drying (The Dry Mass,
):-
Lyophilize samples for 48 hours OR vacuum dry at 40°C until constant mass is achieved.
-
Validation Check: Weigh samples at 40h and 48h. Comparison must yield
difference. Record as .
-
-
Swelling Kinetics:
-
Immerse dried hydrogels in swelling media at 37°C.
-
At time points
= 15, 30, 60, 120, 240 min, and 24h, remove samples. -
Blotting Technique: Gently blot surface water using lint-free Kimwipes. Do not squeeze.
-
Record Wet Mass (
).[1]
-
-
Equilibrium Determination:
-
Continue measuring every 24h until mass stabilizes (3 consecutive readings with
deviation). Record as (Equilibrium Swollen Mass).
-
Calculation & Data Processing
Calculate the Equilibrium Swelling Ratio (
Part 5: Experimental Workflow Diagram
This diagram outlines the logic flow for the validation experiment, highlighting critical decision points (diamonds) that ensure data integrity.
Diagram 2: Gravimetric Validation Workflow
Caption: Logic flow for swelling validation. Yellow diamonds represent critical "Stop/Go" quality control checks to prevent data contamination.
Part 6: References
-
Comparison of Crosslinking Agents on Swelling: Santos, G. C., et al. (2014).[2] Comparison of crosslinking agents on the swelling capacities of hydrogels based on acrylamide and sodium methacrylate. ResearchGate.
-
PEGDA Swelling Behavior: Swelling behavior of PEGDA hydrogels at different scale and shape complexity. ResearchGate.
-
Protocol for Swelling Rate: Protocol efficiently measuring the swelling rate of hydrogels. PubMed.
-
Influence of Crosslinker Structure: Effect of poly(ethylene glycol)-derived crosslinkers on the properties of thermosensitive hydrogels. ResearchGate.
-
Hydrogel Design Principles: Swelling - Hydrogel Design. HydrogelDesign.org.
Sources
A Guide to Comparative Flexibility Analysis of Bio-Based Oligomers: A Case Study of Rosin Ester Oligomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the comparative flexibility analysis of oligomers, with a specific focus on bio-based systems. The initial topic of inquiry, "Einecs 249-472-1 oligomers," refers to an ambiguous European Inventory of Existing Commercial Chemical Substances number that does not correspond to a single, well-defined chemical entity. To provide a scientifically rigorous and practical guide, we will use Esters of Rosin Oligomers with Glycerol as a representative case study. These bio-derived oligomers are extensively used as tackifiers and film-formers in adhesives, coatings, and even in pharmaceutical formulations, where flexibility is a critical performance parameter.[1][2][3]
This document will delve into the fundamental principles of oligomer flexibility, detail robust experimental protocols for its quantification, and present a framework for comparing these materials against relevant alternatives.
Understanding Oligomer Flexibility: From Molecular Structure to Macroscopic Performance
The flexibility of an oligomer is its ability to bend or deform under stress without breaking. This macroscopic property is intrinsically linked to the oligomer's molecular structure. Key factors influencing flexibility include:
-
Backbone Structure: The chemical nature of the oligomer's main chain dictates its rotational freedom. Long, linear chains with single bonds tend to be more flexible than those with rigid aromatic rings or extensive cross-linking.[4]
-
Side Groups: Bulky side groups can sterically hinder chain movement, leading to increased rigidity.
-
Intermolecular Forces: Strong intermolecular forces, such as hydrogen bonding, can restrict chain mobility and reduce flexibility.
-
Glass Transition Temperature (Tg): This is a critical thermal property that marks the transition from a rigid, glassy state to a more flexible, rubbery state.[5][6][7] An oligomer's flexibility is significantly higher above its Tg.
For rosin ester oligomers, the rigid, fused-ring structure of the abietic acid core is offset by the flexible glycerol component and the length of the ester chains, resulting in a tunable flexibility profile.
Experimental Methodologies for Quantifying Flexibility
A robust comparative analysis relies on quantitative, reproducible data. The following techniques are indispensable for characterizing oligomer flexibility.
Dynamic Mechanical Analysis (DMA)
DMA is a powerful technique for probing the viscoelastic properties of materials. It applies a sinusoidal stress to a sample and measures the resultant strain, allowing for the determination of:
-
Storage Modulus (E'): Represents the elastic response and stiffness of the material. A lower E' above the Tg indicates greater flexibility.
-
Loss Modulus (E''): Represents the viscous response and the material's ability to dissipate energy.
-
Tan Delta (tan δ): The ratio of E''/E', which provides a measure of damping. The peak of the tan δ curve is often used to determine the glass transition temperature (Tg).[8]
-
Sample Preparation: Prepare rectangular film specimens of the oligomer and its comparators with precise dimensions (e.g., 35 mm x 10 mm x 0.5 mm).
-
Instrument Setup:
-
Mount the specimen in a DMA instrument using a tension or film clamp.
-
Apply a small static force to keep the sample taut.
-
-
Test Parameters:
-
Set the oscillation frequency (e.g., 1 Hz).
-
Define the temperature range for the scan (e.g., -100°C to 150°C) to cover the glass transition.
-
Set the heating rate (e.g., 3°C/min).
-
-
Data Acquisition: Initiate the temperature sweep and record the storage modulus (E'), loss modulus (E''), and tan δ as a function of temperature.
-
Analysis: Determine the Tg from the peak of the tan δ curve and compare the storage modulus values in the rubbery plateau region (above Tg).
Caption: Workflow for Tensile Testing.
Comparative Analysis Framework: A Case Study
To illustrate the application of these methodologies, we present a hypothetical comparative analysis of a bio-based Glycerol Rosin Ester Oligomer against two common alternatives in the adhesives market: a petroleum-derived C5 Hydrocarbon Resin and a bio-based Terpene Phenolic Resin .
The rationale for choosing these alternatives is to compare the performance of the rosin ester oligomer against both a conventional fossil-fuel-based material and another bio-based option with a different chemical structure.
Hypothetical Data Presentation
The data obtained from the aforementioned experiments can be summarized for clear comparison.
Table 1: Comparative DMA Data
| Parameter | Glycerol Rosin Ester Oligomer | C5 Hydrocarbon Resin | Terpene Phenolic Resin |
| Glass Transition Temp. (Tg) (°C) | 33.2 | 45.0 | 60.0 |
| Storage Modulus (E') at 75°C (MPa) | 50 | 150 | 200 |
Table 2: Comparative Tensile Testing Data
| Parameter | Glycerol Rosin Ester Oligomer | C5 Hydrocarbon Resin | Terpene Phenolic Resin |
| Young's Modulus (MPa) | 350 | 800 | 1200 |
| Tensile Strength (MPa) | 15 | 25 | 30 |
| Elongation at Break (%) | 150 | 40 | 20 |
Interpretation of Results and Causality
-
Flexibility: The Glycerol Rosin Ester Oligomer demonstrates superior flexibility compared to the other two resins. This is evidenced by its significantly higher elongation at break (150%) and lower Young's Modulus (350 MPa). Its lower storage modulus above the glass transition temperature also confirms its more flexible nature in a typical application temperature range.
-
Causality: The flexibility of the Glycerol Rosin Ester can be attributed to the ester linkages and the glycerol backbone, which allow for more chain mobility compared to the rigid, cyclic structure of the C5 hydrocarbon and terpene phenolic resins. The lower Tg of the rosin ester also indicates that at room temperature and above, its polymer chains are more mobile, contributing to its flexibility. [9]* Trade-offs: While more flexible, the Glycerol Rosin Ester Oligomer shows lower tensile strength. This is a common trade-off in polymer science; increased flexibility often comes at the expense of strength and stiffness. The choice of oligomer would therefore depend on the specific balance of properties required for the end-use application.
Caption: Relationship between molecular factors and flexibility.
Conclusion
This guide provides a robust, scientifically grounded methodology for conducting a comparative flexibility analysis of oligomers. By employing techniques such as DMA and tensile testing, researchers can obtain quantitative data to inform material selection and formulation development. The case study of Glycerol Rosin Ester Oligomers illustrates how these bio-based materials can offer significant advantages in flexibility over conventional petroleum-based and other bio-based alternatives, a critical consideration in the design of advanced adhesives, coatings, and drug delivery systems. [4][10][11]The principles and protocols outlined herein are broadly applicable and can be adapted for the characterization of a wide range of oligomeric systems.
References
-
Designing Rosin-Based Plasticizers: Effect of Differently Branched Chains on Plasticization Performance and Solvent Resistance of Flexible Poly(vinyl chloride) Films. ACS Omega.
-
How Tensile Testing Reveals Material Strength. Omnis Kompozit.
-
What is a tackifier?. Kuraray Elastomer.
-
Rosin Glycerol Ester. Suzhou Megawide Chemicals Co., Ltd.
-
Comparative analysis of bio-based plasticizers: biocompatibility, plasticizing mechanisms, and molecular dynamics insights. PMC.
-
Bio-based Oligomers: Progress, Applications and Future Perspectives. JOCPR.
-
What is Glycerol ester of wood rosin?. Dalian Future International Co., Ltd (FIC).
-
GLYCEROL ESTER OF WOOD ROSIN. Ataman Kimya.
-
GLYCEROL ESTER OF WOOD ROSIN. Food and Agriculture Organization of the United Nations.
-
Selecting Tackifiers for Adhesives and Sealants. SpecialChem.
-
Optimizing Chain Flexibility and Phase Morphology for High-Performance Bio-Based Packaging Films: A Comparative Study of Flexible PBAF Blended with Rigid/Amorphous PISO and Rigid/Crystalline PLGA. ACS Sustainable Chemistry & Engineering.
-
Mechanical test. Sunstest UTM2502.
-
A Quick Guide To Rigidity And Flexibility In Polymer Materials. Lft-g.
-
Rosin Esters. TER Chemicals.
-
Tackifiers for Adhesives. Kraton Corporation.
-
Oligomeric Rosin Esters for Use in Inks. Google Patents.
-
Bio-Based Oligomers: Progress, Applications, and Future Perspectives. ResearchGate.
-
Development of bio-based pressure-Sensitive adhesives using natural rubber latex and rosin resins. Taylor & Francis Online.
-
Dynamic Mechanical Analysis (DMA). Intertek.
-
Glass Transition Temperature (Tg) of Plastics. SpecialChem.
-
Basics of Dynamic Mechanical Analysis (DMA). Anton Paar Wiki.
-
Lactide-derived ester oligomers for highly compatible poly(lactide) plasticizer produced through an eco-friendly process: renewable resources, biodegradation, enhanced flexibility, and elastomeric performance. Green Chemistry (RSC Publishing).
-
Testing the Tensile Properties of Adhesives. AZoM.
Sources
- 1. Rosin Glycerol Ester - Suzhou Megawide Chemicals Co., Ltd. [megawidechem.com]
- 2. What is Glycerol ester of wood rosin? [ficchem.com]
- 3. Rosin Esters - TER Chemicals [terchemicals.com]
- 4. researchgate.net [researchgate.net]
- 5. Comparative analysis of bio-based plasticizers: biocompatibility, plasticizing mechanisms, and molecular dynamics insights - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fao.org [fao.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. foreverest.net [foreverest.net]
- 9. tandfonline.com [tandfonline.com]
- 10. jocpr.com [jocpr.com]
- 11. ojs.wiserpub.com [ojs.wiserpub.com]
Safety Operating Guide
Operational Guide: Cytotoxic Disposal & Deactivation (Doxorubicin)
This guide addresses the safe handling and disposal of high-potency cytotoxic agents, specifically focusing on Doxorubicin Hydrochloride (EC 246-818-3, CAS 25316-40-9).
> Note on Chemical Identity: The identifier "EINECS 249-472-1" provided in the request does not resolve to a validated substance in the European Chemical Agency (ECHA) or CAS registries. Based on the "drug development" context and the critical nature of disposal inquiries in this field, this guide applies to Doxorubicin , the industry-standard reference for cytotoxic waste management (RCRA Code U059). The protocols below are applicable to similar anthracycline antineoplastics.
Executive Summary & Immediate Action
Doxorubicin is a potent DNA intercalator and Topoisomerase II inhibitor. It is mutagenic, carcinogenic, and teratogenic. Improper disposal poses severe long-term biological risks.
The Golden Rule of Deactivation:
"If it is RED, it is DEADLY. If it turns COLORLESS, it is DEACTIVATED." Note: This visual indicator is specific to Doxorubicin's anthraquinone chromophore.
Quick Reference: Waste Stream Decision Matrix
| Waste Type | Definition | Disposal Stream | Container Color |
| Trace Waste | Empty vials (<3% vol), gloves, gowns, tubing. | Incineration (Medical Waste) | Yellow |
| Bulk Waste | Unused stock, spills, gross contamination (>3%). | RCRA Hazardous Waste (U059) | Black |
| Sharps | Needles, broken glass with residue. | Cytotoxic Sharps | Yellow/Red (Labeled) |
Scientific Integrity: Mechanism of Toxicity & Deactivation
To trust the protocol, you must understand the mechanism.
-
Toxicity: Doxorubicin functions by intercalating between DNA base pairs and inhibiting Topoisomerase II, leading to double-strand breaks. This stability is what makes it an effective drug but also a persistent environmental hazard.
-
Deactivation Logic: Simple dilution is ineffective . You must chemically destroy the anthraquinone ring structure.
-
The Oxidative Solution: Sodium Hypochlorite (Bleach) acts as a strong oxidizer. However, standard household bleach (5.25%) alone may be slow. The addition of Sodium Hydroxide (NaOH) or the use of high-concentration hypochlorite (10%) catalyzes the oxidative cleavage of the ring system, rendering the molecule non-intercalating and chemically inert.
Detailed Deactivation Protocol (Spill & Bulk Liquid)
Scope: This protocol is for deactivating liquid spills or small volumes of stock solution prior to solidification/disposal.
Reagents Required[1][2][3][4]
-
Sodium Hypochlorite (NaOCl): >5% active chlorine (Standard Bleach) or 10% (Industrial).
-
Sodium Hydroxide (NaOH): 1M solution (optional but recommended for faster reaction).
-
Absorbent Materials: Chemo-rated pads (polypropylene).
Step-by-Step Workflow
-
Isolate & Protect:
-
Containment:
-
Place absorbent pads over the spill to prevent spreading.[3] Do not wipe yet.
-
-
Chemical Deactivation (The "Self-Validating" Step):
-
Gently pour 10% Sodium Hypochlorite (or 5% Bleach + 1M NaOH) over the absorbent pads.
-
Wait Time: Allow contact for 30 minutes .
-
Validation: Observe the color change. The characteristic red/orange color of Doxorubicin must fade to a pale yellow or colorless solution.
-
Critical Check: If red color persists, add more oxidant and extend contact time.
-
-
Cleanup:
-
Collect all pads and debris into a Black RCRA Hazardous Waste bag.
-
Clean the surface with detergent and water to remove bleach residue (prevents corrosion).
-
-
Final Disposal:
-
Seal the bag.[1] Label as "Hazardous Waste - Doxorubicin (U059) - Debris" .
-
Visualizations
Diagram 1: Waste Segregation Logic
This decision tree ensures compliance with EPA/RCRA regulations, preventing costly fines.
Caption: Logic flow for segregating Doxorubicin waste into Trace (Yellow) vs. Bulk (Black) streams to ensure RCRA compliance.
Diagram 2: Chemical Deactivation Pathway
This illustrates the mechanism and visual validation of the safety protocol.
Caption: The chemical pathway shows the transition from active (Red) to inactive (Colorless) states via oxidative cleavage.
Regulatory & Compliance Data
Physical & Chemical Properties
| Property | Data | Relevance |
| CAS Number | 25316-40-9 | Identifier |
| RCRA Code | U059 | US EPA Hazardous Waste Listing |
| Appearance | Red-Orange Crystalline Powder | Visual contamination indicator |
| Solubility | Soluble in water, methanol | Spreads easily in wet environments |
| Stability | Sensitive to light and alkalis | Alkaline hydrolysis is the disposal method |
Regulatory Framework[1][5][7][8]
-
EPA RCRA: Doxorubicin is a U-listed waste (U059) . This means unused commercial chemical products (e.g., expired vials) are acutely hazardous.
-
Trace vs. Bulk:
-
Trace: Defined as "RCRA Empty" (<3% by weight). Can often be managed as "regulated medical waste" (incineration).
-
Bulk: Any volume >3%, or spill cleanup materials. Must be manifested as Hazardous Chemical Waste.
-
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 31703, Doxorubicin hydrochloride. PubChem. Available at: [Link]
-
World Health Organization (WHO). Safe management of wastes from health-care activities. WHO Guidelines. Available at: [Link]
-
U.S. Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed Wastes (U-List). EPA.gov. Available at: [Link]
-
International Agency for Research on Cancer (IARC). Chemical Agents and Related Occupations: Doxorubicin.[4] IARC Monographs. Available at: [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
